Lavendustin A

Catalog No.
S532602
CAS No.
125697-92-9
M.F
C21H19NO6
M. Wt
381.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lavendustin A

CAS Number

125697-92-9

Product Name

Lavendustin A

IUPAC Name

5-[(2,5-dihydroxyphenyl)methyl-[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid

Molecular Formula

C21H19NO6

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C21H19NO6/c23-16-6-8-19(25)14(9-16)12-22(11-13-3-1-2-4-18(13)24)15-5-7-20(26)17(10-15)21(27)28/h1-10,23-26H,11-12H2,(H,27,28)

InChI Key

ULTTYPMRMMDONC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN(CC2=C(C=CC(=C2)O)O)C3=CC(=C(C=C3)O)C(=O)O)O

solubility

Soluble in DMSO

Synonyms

5-amino-((N-2,5-dihydroxybenzyl)-N'-2-hydroxybenzyl)aminosalicylic acid, lavendustin A, RG-14355, RG14355

Canonical SMILES

C1=CC=C(C(=C1)CN(CC2=C(C=CC(=C2)O)O)C3=CC(=C(C=C3)O)C(=O)O)O

The exact mass of the compound Lavendustin A is 381.1212 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 678027. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lavendustin A discovery and isolation from Streptomyces

Author: Smolecule Technical Support Team. Date: February 2026

Data Summary: Lavendustin A

Property Description / Value
Producing Organism Streptomyces griseolavendus [1]
Molecular Weight 381.38 g/mol [2] [3]
Chemical Formula C({21})H({19})NO(_{6}) [2] [3]
CAS Number 125697-92-9 [2] [3]
IUPAC Name 5-{[(2,5-dihydroxyphenyl)methyl][(2-hydroxyphenyl)methyl]amino}-2-hydroxybenzoic acid [2]
Biological Activity Potent, cell-permeable tyrosine kinase inhibitor [3]
Primary Target (IC(_{50})) Epidermal growth factor receptor (EGFR) tyrosine kinase (IC(_{50}) = 11 nM) [3]
Secondary Target (IC(_{50})) p60c-src tyrosine kinase (IC(_{50}) = 500 nM) [3]
Selectivity Selective over PKA, PKC, and PI 3-kinase (IC(_{50}) > 100 μM) [3]
Mechanism Competes with ATP and is non-competitive with the peptide substrate [1]

Experimental Context and Workflows

While a full isolation guide is not available, the following information outlines the key steps and provides context from related methodologies.

Original Isolation & Characterization

The initial discovery involved isolating this compound from a butyl acetate extract of the Streptomyces griseolavendus culture filtrate [1]. The structure was determined using spectral data and confirmed by total synthesis [1].

General Workflow for Bioactive Compound Isolation from Streptomyces

The diagram below illustrates a generalized protocol for isolating bioactive compounds like this compound from soil-dwelling Streptomyces [4] [5].

start Start: Soil Sample Collection iso Isolation of Streptomyces - Serial dilution - Culture on selective agar (e.g., Gause's Synthetic Agar, Starch Casein Agar) - Incubate at 28°C for 7 days start->iso screen Primary Screening - Agar plug diffusion assay - Test against target pathogens iso->screen ferm Liquid Fermentation - Inoculate production medium - Incubate with aeration (e.g., 28°C, 150-200 rpm) for several days screen->ferm extract Metabolite Extraction - Separate culture broth (e.g., centrifugation, filtration) - Extract filtrate with organic solvent (e.g., Ethyl Acetate) - Concentrate under reduced pressure ferm->extract purify Purification & Analysis - Column chromatography - HPLC - LC-MS for molecular weight confirmation extract->purify identify Compound Identification - Spectral analysis (NMR, MS) - Biological activity assays purify->identify

General workflow for isolating compounds from Streptomyces.

Fermentation Strategy for Metabolite Production

To achieve high yields of a target metabolite, the fermentation medium and conditions must be optimized. Statistical methods like Response Surface Methodology (RSM) are highly effective for this [6]. A typical optimization cycle involves:

  • One-Factor-at-a-Time (OFAT) Screening: Initial identification of critical media components (carbon source, nitrogen source, salts) that significantly affect production [6].
  • Statistical Design and Optimization: Using designs like Plackett-Burman to screen multiple variables and Central Composite Design with RSM to find their optimal concentrations and interactions [6].
  • Scale-Up: Transferring the optimized conditions from shake flasks to a controlled bioreactor to enhance reproducibility and yield [6] [7].

Research Application: Signaling Pathway

This compound is a valuable tool in basic research for probing tyrosine kinase-dependent pathways. The following diagram illustrates its application in a cardiac cell study, which investigated an α-adrenergic signaling mechanism [8].

AlphaStim α1-Adrenergic Stimulation(e.g., Methoxamine) TKActivity ↑ Tyrosine Kinase Activity AlphaStim->TKActivity PTPInhibit PTP Inhibition(e.g., Pervanadate) PTPInhibit->TKActivity BetaAR β-Adrenergic Receptor Inhibition TKActivity->BetaAR CaCurrent Inhibition of L-type Ca²⁺ Current BetaAR->CaCurrent LavA This compound(Tyrosine Kinase Inhibitor) LavA->TKActivity Antagonizes

This compound application in cardiac cell signaling research.

In this model, this compound was used to confirm that the inhibitory effect of α1-adrenergic stimulation on the β-adrenergically regulated L-type Ca²⁺ current is mediated by a tyrosine kinase-dependent pathway [8].

References

what is the mechanism of action of Lavendustin A

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Targets and Inhibition Data

Lavendustin A's activity is quantified through its half-maximal inhibitory concentration (IC50) against various targets. The following table provides key experimental data.

Target Reported IC50 Value Experimental Context Citation
EGFR Tyrosine Kinase 11 nM Cell-free assay [1] [2]
p60c-src Tyrosine Kinase 500 nM Cell-free assay [1] [2]
NMDA receptor-stimulated cGMP production 30 nM In rat neurons [1]
Protein Kinase A (PKA) >100 µM Cell-free assay, demonstrating selectivity [1] [2]
Protein Kinase C (PKC) >100 µM Cell-free assay, demonstrating selectivity [1] [2]

Beyond its primary targets, research has identified several other biological activities and applications for this compound:

  • Angiogenesis Inhibition: It suppresses the angiogenic action of Vascular Endothelial Growth Factor (VEGF) in rats, indicating a role in studying blood vessel formation [1].
  • Neurite Outgrowth: In NGF-differentiated PC12 cells, this compound inhibits neurite outgrowth stimulated by L1-Ig6, implicating a tyrosine kinase-dependent pathway in neural development [3].
  • Vascular Smooth Muscle Function: It affects calcium and potassium channels in vascular smooth muscle, contributing to our understanding of vascular tone regulation [4].
  • HIV-1 Research: While Lavendustin B has been a focus, research into related analogs informs the development of new HIV-1 integrase inhibitors [5].

Experimental Protocol: In Vitro Kinase Assay

To evaluate this compound's activity against EGFR tyrosine kinase in a cell-free system, you can adapt the following general methodology based on commercial product data and research publications [1] [6] [2].

Start Start Experiment S1 Prepare Reaction Mixture Start->S1 S2 Pre-incubate with This compound S1->S2 S3 Initiate Reaction with ATP S2->S3 S4 Stop Reaction S3->S4 S5 Detect Phosphorylation S4->S5 S6 Analyze Data (Calculate IC50) S5->S6 End End S6->End A A431 Cell Membranes (EGFR source) A->S1 Add B Poly(Glu,Tyr) substrate (4:1) B->S1 Add C This compound (Varying concentrations) C->S2 Add D ATP Solution D->S3 Add E ELISA (Anti-phosphotyrosine) E->S5 Use

Experimental workflow for in vitro kinase assay to assess this compound inhibition.

Key Reagents and Materials
  • Enzyme Source: A431 cell membranes (which overexpress human EGFR) [6].
  • Substrate: Poly(Glu,Tyr) in a 4:1 ratio [6].
  • Inhibitor: this compound, typically prepared as a 10-25 mM stock solution in DMSO or ethanol, followed by serial dilution in aqueous buffer [1] [2].
  • Positive Control: Reaction mixture with DMSO vehicle instead of inhibitor.
  • Negative Control: Reaction mixture without ATP to determine background phosphorylation.
Procedure Overview
  • Prepare Reaction Mixture: Combine EGFR enzyme source and poly(Glu,Tyr) substrate in an appropriate kinase assay buffer.
  • Pre-incubate with Inhibitor: Add this compound at various concentrations to the reaction mixture and incubate briefly. A vehicle control is essential.
  • Initiate Reaction: Start the kinase reaction by adding a solution of Mg-ATP.
  • Stop Reaction: After a set incubation period, terminate the reaction with EDTA or an acidic stop solution.
  • Detect Phosphorylation: Quantify tyrosine phosphorylation using an ELISA with an anti-phosphotyrosine antibody [6].
  • Data Analysis: Calculate the percentage inhibition at each concentration of this compound and determine the IC50 value using non-linear regression.

Derivatives and Evolving Research

Structural modification of this compound has led to compounds with altered or novel mechanisms, highlighting its value as a scaffold in drug discovery.

  • SDZ 281-977: A modified partial structure of this compound that surprisingly does not inhibit EGFR tyrosine kinase in cell-free assays. Instead, its potent antiproliferative activity is explained by an antimitotic effect, arresting cells in mitosis. It is also not subject to multidrug resistance [7].
  • Hybrid 4-Anilinoquinazolines: Researchers have synthesized hybrid molecules combining the 4-anilinoquinazoline core (found in drugs like Gefitinib) with the this compound diphenolic subunit. These hybrids function as reversible EGFR inhibitors, and can be chemically oxidized to irreversible inhibitors, offering a strategy for enhanced efficacy [6].

References

Lavendustin A EGFR tyrosine kinase inhibition IC50

Author: Smolecule Technical Support Team. Date: February 2026

Core Inhibitory Profile of Lavendustin A

The table below summarizes the key quantitative data on this compound's activity against different kinases.

Target Reported IC₅₀ Value Selectivity Note
EGFR Tyrosine Kinase 11 nM [1] [2] [3] Primary target; potent inhibition.
p60c-src Tyrosine Kinase 500 nM [2] [3] ~45x less potent than against EGFR.
Protein Kinase A (PKA) >100 µM [1] [3] Highly selective over this serine/threonine kinase.
Protein Kinase C (PKC) >100 µM [1] [3] Highly selective over this serine/threonine kinase.

Mechanism of Action and Experimental Insights

This compound has a well-characterized mechanism and has been used in various research contexts.

  • Inhibition Mechanism: this compound is a reversible and substrate-competitive inhibitor, meaning it competes with the protein substrate for binding to the enzyme rather than competing with ATP [3]. Kinetic studies have shown that its inhibition is a slow, tight-binding process involving a two-step mechanism where an initial enzyme-inhibitor complex (EI) rapidly forms, followed by a slow isomerization to an exceptionally tight complex (EI*). The overall dissociation constant for the final complex is ≤ 1 nM [4].
  • Observed Biological Effects: In cell-based studies, this compound has been shown to exhibit anti-proliferative properties and can suppress angiogenesis (the formation of new blood vessels) induced by Vascular Endothelial Growth Factor (VEGF) [1] [3].

Experimental Protocols and Research Context

The provided sources mention several experimental methods used to study this compound. Here is a breakdown of key methodologies:

  • In Vitro Kinase Assay: This is the primary method for determining IC₅₀ values. The protocol typically involves:
    • Enzyme Source: Using a purified recombinant intracellular domain of the EGFR (EGFR-IC) [4].
    • Reaction Setup: Incubating the enzyme with this compound across a range of concentrations in a buffer containing ATP and a suitable peptide substrate.
    • Detection: Measuring the incorporation of phosphate into the peptide substrate, often by methods like radiometric assays (using γ-³²P-ATP) or antibody-based detection of phosphorylated tyrosine [4].
  • Cell-Based Assays:
    • Anti-proliferative Assay: The Sulforhodamine B (SRB) assay is commonly used. Cells are treated with this compound for a set duration (e.g., 72 hours), fixed with trichloroacetic acid, and stained with SRB dye, which binds to cellular proteins. The bound dye is then dissolved, and the absorbance is measured to quantify cell density and proliferation [5].
    • Angiogenesis Models: The effect on VEGF-induced angiogenesis has been demonstrated in in vivo rat models, where this compound is administered and its effect on blood vessel growth is measured [3].

EGFR Signaling and this compound Inhibition

The following diagram illustrates the EGFR signaling pathway and the point where this compound acts.

EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Activates DownstreamPathways DownstreamPathways Autophosphorylation->DownstreamPathways e.g., RAS/RAF/MEK/ERK PI3K/AKT CellularEffects CellularEffects DownstreamPathways->CellularEffects Proliferation Survival LavendustinA LavendustinA LavendustinA->Autophosphorylation Inhibits

This compound inhibits EGFR autophosphorylation, blocking downstream signaling [1] [3].

Key Considerations for Researchers

  • Solubility and Storage: this compound is soluble in DMSO (e.g., 10-100 mg/mL) and ethanol (10 mg/mL). Stock solutions should be aliquoted and stored desiccated at -20°C, protected from light. They are typically stable for up to one month under these conditions [1] [3].
  • Handling: The compound is intended for research use only and is not for human consumption [1].

References

how does Lavendustin A affect BKCa channel currents

Author: Smolecule Technical Support Team. Date: February 2026

Direct Effect on BKCa Channels

Experimental evidence indicates that Lavendustin A increases BKCa channel activity. The table below summarizes the key findings from relevant studies:

Cell/Tissue Type Observed Effect of this compound Proposed Mechanism
Rat tail artery cells [1] Enhanced BKCa current Inhibition of tyrosine kinase-mediated suppression of the channel.
Human coronary arteries and rat aorta [1] Relaxation (sensitive to iberiotoxin, a BKCa blocker) Association with increased BKCa current in vascular smooth muscle cells.
Rat coronary artery VSMC [1] Increased BKCa current Inhibition of the non-receptor tyrosine kinase c-Src.

This enhancing effect is consistent with the understanding that basal tyrosine phosphorylation, often mediated by kinases like c-Src, acts to inhibit BKCa channel function. By inhibiting these kinases, this compound removes this suppression, leading to increased channel opening probability and current amplitude [1].

Indirect Signaling Pathways

This compound's effect on BKCa channels is best understood within the broader context of cellular signaling. The following diagram illustrates the key pathways involved:

G Agonist Agonist R Receptor (e.g., GPCR) Agonist->R TK Tyrosine Kinase (e.g., c-Src) R->TK P P TK->P Phosphorylation BKCa BKCa Channel P->BKCa Inhibits Effect Enhanced BKCa Current & Membrane Hyperpolarization BKCa->Effect LavA This compound LavA->TK Inhibits

Figure 1: this compound enhances BKCa channel activity by inhibiting tonic tyrosine phosphorylation.

Key Experimental Evidence & Protocols

The primary evidence for this compound's effect on BKCa channels comes from inside-out and cell-attached patch-clamp recordings on vascular smooth muscle cells.

Core Experimental Methodology [1] [2]

  • Cell Preparation: Freshly isolated or cultured vascular smooth muscle cells (e.g., from rat tail, coronary, or ear arteries).
  • Electrophysiology: Single-channel or whole-cell BKCa currents are recorded using the patch-clamp technique in inside-out or cell-attached configurations. This allows direct application of drugs to the cytoplasmic side of the channel.
  • Solutions:
    • Pipette (Extracellular): High K⁺ solution (e.g., 145 mM KCl) to set the K⁺ gradient.
    • Bath (Intracellular): Solution with defined free Ca²⁺ concentrations (e.g., using 1 mM EGTA/Ca²⁺ buffers for 0.1-10 µM Ca²⁺) to control channel activation.
  • Drug Application: this compound is dissolved in DMSO and applied to the bath solution (inside-out mode) or via the recording pipette (whole-cell mode) at concentrations of 1-10 µM.
  • Data Analysis: The effect is quantified by measuring changes in:
    • Open probability (NPo): The fraction of time the channel is open.
    • Single-channel current amplitude: The current level when the channel is open.

Supporting Functional Evidence [1]

  • Organ Bath Studies: In isolated human coronary arteries and rat aorta, this compound induces muscle relaxation. This relaxation is significantly reduced by pre-treatment with iberiotoxin, a specific BKCa channel blocker, directly linking the functional relaxant effect to BKCa channel opening.

Quantitative Data Summary

The table below consolidates quantitative findings on this compound's effects from the research.

Parameter Observed Change with this compound Experimental Context & Notes
BKCa Current Amplitude Increased [1] Observation in rat coronary artery VSMCs.
Single-Channel Open Probability (NPo) Increased [1] Measured in inside-out patches from vascular smooth muscle.
Vascular Tone Decreased (Relaxation) [1] Effect blocked by the BKCa inhibitor iberiotoxin.
Effective Concentration 1 - 10 µM [1] Typical range used in experimental protocols.

Alternative Mechanisms and Research Context

It is crucial to distinguish this compound's effect on BKCa channels from its actions on other ion channels, as this highlights its specificity as a research tool.

  • Contrast with Ca²⁺ Channel Inhibition: In the same A7r5 vascular smooth muscle cell line where it enhances BKCa currents, this compound (at 5 µM) completely inhibits the stimulation of L-type voltage-gated Ca²⁺ channels induced by Angiotensin II [3]. This occurs because Angiotensin II's effect is dependent on a tyrosine kinase pathway that this compound blocks.
  • Research Implications: This dual action makes this compound particularly useful for studying complex signaling networks. In a cell where BKCa channels provide negative feedback to voltage-gated Ca²⁺ channels, this compound can simultaneously enhance the former and inhibit agonist-induced stimulation of the latter, leading to a powerful net relaxant or inhibitory effect.

References

Lavendustin A role in Src kinase signaling pathways

Author: Smolecule Technical Support Team. Date: February 2026

Lavendustin A as a Tyrosine Kinase Inhibitor

This compound is identified as a potent inhibitor of specific tyrosine kinases. The quantitative data available is summarized in the table below.

Target Reported IC₅₀ Value Experimental Context
Epidermal Growth Factor Receptor (EGFR) 0.012 μM [1] In vitro assay
Tyrosine-protein kinase Lck Information available, specific IC₅₀ not stated in search results [2] Mechanism of action described
CaMK II 0.2 μM [1] In vitro assay

While the search results confirm this compound's inhibitory action on Lck, a member of the Src family of kinases (SFKs) [2], they do not explicitly state its potency against Src itself.

Src Kinase Signaling Pathways

Src Family Kinases (SFKs) are non-receptor tyrosine kinases crucial in cellular signaling. The following diagram illustrates key regulatory relationships described in the research [3]:

G M1 M1 mAChR (Gq-coupled) SFK Src Family Kinases (SFK) M1->SFK Activates M4 M4 mAChR (Gi/o-coupled) M4->SFK Inhibits D1 D1 Dopamine Receptor (Gq-coupled) D1->SFK Activates Src Src SFK->Src Fyn Fyn SFK->Fyn Other Other Targets (FAK, PKCδ, etc.) SFK->Other Phosphorylates NMDA NMDA Receptor Src->NMDA Potentiates GABA GABA-A Receptor Src->GABA Potentiates ERK ERK Fyn->ERK Regulates

Key regulatory pathways of Src and Fyn by GPCRs. Arrows indicate activation; blunt ends indicate inhibition.

References

Lavendustin A impact on L-type calcium channels

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Experimental Evidence

Lavendustin A is a selective inhibitor of protein tyrosine kinases (PTKs) [1]. Its impact on L-type calcium channels is not direct but occurs through the interruption of PTK-mediated signaling pathways that regulate the channel.

The table below summarizes key experimental findings on its effects:

Cell/Tissue Type Experimental Stimulus Effect of this compound Interpretation & Mechanism
Vascular Smooth Muscle (A7r5 cell line) [2] Angiotensin II (50 nM) Inhibited Angiotensin II-induced increase in Ba²⁺ current (I~Ba~). Angiotensin II stimulation of L-type channels is dependent on a Tyrosine Kinase pathway [2].
Cardiac Myocytes [3] Phenylarsine oxide (PAO), a tyrosine phosphatase inhibitor No effect on PAO-induced stimulation or inhibition of L-type channel activity. The redox-mediated effects of PAO on L-type channels are independent of tyrosine kinase activity [3].
Retinal Pigmented Epithelium (RPE from dystrophic rats) [4] Baseline (no stimulus) Increased the amplitude of L-type currents. Suggests constitutive tyrosine kinase activity normally suppresses L-type channel function in this pathological model [4].

This data shows that this compound can have inhibitory, neutral, or even potentiating effects on L-type current, depending on the specific receptor systems and basal kinase activity in the cell type being studied.

Detailed Experimental Protocol

The primary evidence for this compound's inhibitory effect comes from a study on vascular smooth muscle cells. The following methodology details how this finding was obtained [2]:

  • 1. Cell Preparation: A cultured rat aortic smooth muscle cell line (A7r5) was used.
  • 2. Electrophysiology: The whole-cell variant of the patch-clamp technique was employed to record calcium-channel currents.
    • Voltage Protocol: The cell membrane was held at a negative potential (e.g., -80 mV) and stepped to a depolarizing test pulse (e.g., 0 mV) to activate the voltage-gated L-type calcium channels.
    • Charge Carrier: Barium (Ba²⁺) was used as the charge carrier through the channels, and the resulting current was labeled I~Ba~.
  • 3. Drug Application:
    • The baseline I~Ba~ was first recorded.
    • Cells were pre-treated with This compound (5 µM) for a specified period.
    • Following pre-treatment, Angiotensin II (50 nM) was applied in the continued presence of this compound.
  • 4. Control Experiments: The effect of Angiotensin II alone was confirmed to cause a significant increase in I~Ba~ amplitude (by 34.5 ± 9.1%). Additional controls used specific inhibitors of other kinases (e.g., H-7 for PKC) to confirm the specificity of the tyrosine kinase pathway.
  • 5. Data Analysis: The change in I~Ba~ amplitude in response to Angiotensin II, with and without this compound pre-treatment, was compared. Inhibition was concluded when this compound prevented the stimulatory effect of Angiotensin II.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway by which this compound inhibits the Angiotensin II-mediated stimulation of L-type calcium channels, based on the findings from the vascular smooth muscle experiment [2].

G AngII Angiotensin II (AngII) AT1R AT1 Receptor AngII->AT1R TyrKinases Tyrosine Kinases (Tyr-PK) AT1R->TyrKinases PI3K PI3-Kinase TyrKinases->PI3K LTCC L-type Ca²⁺ Channel PI3K->LTCC Activates Current Ca²⁺ Current (IBa) LTCC->Current LavA This compound LavA->TyrKinases Inhibits

Signaling pathway for this compound inhibition of Angiotensin II-stimulated L-type calcium channels.

Key Considerations for Researchers

  • Specificity: this compound is a well-characterized PTK inhibitor, but its effects can vary. It is crucial to confirm the involvement of a tyrosine kinase pathway in your specific experimental system.
  • Context is Critical: The effect of this compound is model-dependent. It can block receptor-coupled stimulation but may not affect modulation by other mechanisms, such as redox signaling [3]. In systems with high basal tyrosine kinase activity, it may increase L-type current by relieving tonic suppression [4].
  • Experimental Design: When using this compound, include appropriate controls to rule out non-specific effects. A standard working concentration in electrophysiology experiments is 5 µM [4] [2].

References

Comprehensive Technical Guide: Basic Pharmacology of Lavendustin A

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Lavendustin A is a naturally occurring tyrosine kinase inhibitor first isolated from Streptomyces griseolavendus that has become an important pharmacological tool for studying signal transduction pathways. This potent inhibitor has demonstrated versatile cellular effects across multiple biological systems, particularly in pancreatic beta cells and vascular smooth muscle. Chemically characterized as 5-((2,5-dihydroxybenzyl)(2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, this compound features a complex molecular architecture (C₂₁H₁₉NO₆) with a molecular weight of 381.38 g/mol that incorporates multiple phenolic hydroxyl groups and a carboxylic acid moiety [1]. The compound typically presents as a crystalline solid that requires storage at -20°C in desiccated conditions to maintain stability, and it demonstrates solubility in dimethyl sulfoxide (DMSO), making it suitable for in vitro experimental applications [1].

The structural complexity of this compound has inspired significant medicinal chemistry efforts aimed at developing analogs with improved pharmacological properties. While this compound itself has served primarily as a research tool rather than a therapeutic agent, its prototypical structure has guided the development of novel antiproliferative agents and inhibitors targeting various enzymatic processes [2]. The compound's mechanism as a tyrosine kinase inhibitor has proven particularly valuable for elucidating the role of phosphorylation events in cellular signaling pathways, especially those regulating insulin secretion, vascular tone, and cellular proliferation.

Cellular Mechanisms and Molecular Targets

Effects on Pancreatic Beta Cells and Insulin Secretion

This compound exhibits complex, concentration-dependent effects on insulin secretion from pancreatic beta cells, demonstrating both inhibitory and stimulatory actions depending on experimental conditions. In HIT-T15 hamster pancreatic beta cells, this compound (0.1 nM-1 μM) produced a concave-shaped inhibition of glucose-stimulated (7 mM) insulin release, with the inhibitory effect being overcome by higher glucose concentrations [3]. This inhibition was structurally specific, as Lavendustin B—an inactive analog—failed to reproduce these effects. The molecular mechanisms underlying these actions appear to involve interference with calcium signaling, as this compound progressively inhibited insulin release induced by high potassium (50 mM) depolarization but did not affect secretion triggered by the calcium ionophore A23187 [3].

Interestingly, this compound demonstrates paradoxical stimulatory effects under certain conditions. At 10 nM, the compound significantly enhanced insulin release when glucose-induced secretion was potentiated by either forskolin (5 μM) or 12-O-tetradecanoylphorbol 13-acetate (162 nM) [3]. This bimodal action suggests that this compound may modulate multiple regulatory pathways in beta cells, possibly through effects on distinct tyrosine kinase isoforms with different functions in the secretory process. The observation that this compound failed to influence Ca²⁺-induced insulin release from streptolysin-O-permeabilized HIT cells further indicates that its primary molecular targets are likely located upstream of calcium entry or affect calcium handling within the cell [3].

Vascular Smooth Muscle and Calcium Channel Regulation

In vascular smooth muscle systems, this compound significantly impacts calcium homeostasis and vasoconstrictor responses. Research using A7r5 vascular smooth muscle cells demonstrated that this compound (5 μM) completely blocked the angiotensin II-induced stimulation of voltage-gated Ca²⁺ channels, preventing the expected 34.5% increase in Ba²⁺ current through these channels [4]. This inhibition points to a crucial role for tyrosine phosphorylation in the regulation of vascular calcium dynamics, particularly in the signaling pathways activated by angiotensin II receptors.

The compound also affects calcium-activated potassium channels (BKCa) in vascular tissue, though published reports present apparently conflicting mechanisms. Some studies indicate that this compound enhances BKCa current in rat tail artery cells, while others show that Src kinase inhibition (including by this compound) causes relaxation in human coronary arteries and rat aorta that is blocked by the BKCa channel inhibitor iberiotoxin [5]. This suggests that this compound may modulate vascular tone through multiple parallel mechanisms, potentially including both enhanced BKCa activity and inhibition of voltage-gated calcium channels, with the net effect being vasodilation [5] [4].

Table 1: Concentration-Dependent Effects of this compound on Insulin Secretion

Concentration Range Experimental Condition Effect on Insulin Release Proposed Mechanism
0.1 nM - 1 μM 7 mM glucose Concave-shaped inhibition Inhibition of tyrosine kinases in glucose signaling
Nanomolar range 50 mM K⁺ depolarization Progressive inhibition Interference with voltage-dependent Ca²⁺ entry
10 nM Glucose + 5 μM forskolin Significant potentiation Modulation of cAMP-enhanced secretion
10 nM Glucose + 162 nM TPA Significant potentiation Interaction with PKC signaling pathway
Not effective Ca²⁺ ionophore (A23187) No change Targets upstream of final Ca²⁺-triggered exocytosis

Table 2: Effects of this compound on Vascular Smooth Muscle Function

Cell Type/Tissue Stimulus This compound Concentration Effect Proposed Mechanism
A7r5 vascular smooth muscle cells 50 nM Angiotensin II 5 μM Blocked stimulation of Ca²⁺ channels Inhibition of Tyr-PK in AngII signaling
Rat tail artery cells Basal conditions Not specified Enhanced BKCa current Relief of Src-mediated channel inhibition
Human coronary arteries Basal tone Not specified Induced relaxation (iberiotoxin-sensitive) Enhanced BKCa channel activity
HEK293T cells expressing hSlo + Src Co-expression system Not specified Increased BKCa current Altered Ca²⁺ sensitivity of channel

The following diagram illustrates the key molecular pathways regulated by this compound in pancreatic beta cells and vascular smooth muscle cells:

G Glucose Glucose Stimulation TK Tyrosine Kinases (e.g., Src) Glucose->TK Activates AngII Angiotensin II AngII->TK Activates CaChannel Voltage-Gated Ca²⁺ Channels TK->CaChannel Stimulates KChannel BKCa Channels TK->KChannel Inhibits InsRelease Insulin Release CaChannel->InsRelease Promotes Vasoconstriction Vasoconstriction CaChannel->Vasoconstriction Promotes KChannel->Vasoconstriction Inhibits LavA This compound LavA->TK Inhibits

Diagram 1: Molecular targets and pathways modulated by this compound. The inhibitor blocks tyrosine kinase activity, affecting downstream calcium and potassium channels in pancreatic beta cells and vascular smooth muscle.

Structure-Activity Relationships and Derivatives

The structural complexity of this compound has prompted extensive investigations into its structure-activity relationships, leading to the development of analogs with modified pharmacological properties. The native compound contains three key domains: a 2,5-dihydroxyphenyl moiety, a 2-hydroxyphenyl group, and a central amino linkage connecting these to a 2-hydroxybenzoic acid core [2] [1]. Structure-activity relationship studies have revealed that esterification of the carboxylic acid function can impart measurable antiproliferative activity, while additional O-methylation of the 2,5-dihydroxyphenyl moiety yields compounds with activity in the micromolar range [2].

Notably, replacement of the nitrogen with oxygen or carbon within the 2,5-dimethoxyphenyl series—but not in the 2,5-dihydroxyphenyl analogs—produces compounds with substantially increased antiproliferative activity [2]. The most potent analog identified through these structural modifications was 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoic acid methyl ester, which demonstrated significantly enhanced activity despite losing efficacy against the epidermal growth factor receptor-associated tyrosine kinase [2]. This observation suggests that the antiproliferative mechanisms of these advanced analogs may diverge from the original tyrosine kinase inhibition profile of the parent compound.

More recent approaches have employed click chemistry techniques to generate lavendustin-mimetic small molecules that replace the -CH₂-NH- linker with an 1,2,3-triazole ring [6]. These synthetic strategies allow for rapid assembly and diversification of lavendustin-inspired compounds, with several analogs demonstrating promising cytotoxic activity against human cancer cell lines. One such compound (3-phenylpropyl ester 26b) inhibited CCRF-CEM leukemia cell growth with a GI₅₀ value of 0.9 μM [6]. Additional structural hybrids incorporating arylethenylchromone substituents have also been synthesized, with some derivatives showing significant cytotoxic activity against HCT-15 colon cancer cell lines (IC₅₀ = 7.17 μg/mL) [7].

Table 3: Structural Modifications and Biological Activities of Lavendustin Analogs

Compound/Modification Key Structural Features Biological Activity Potency
This compound (parent) 2,5-dihydroxyphenyl, carboxylic acid Tyrosine kinase inhibition IC₅₀ ~94 μM (HIV-1 IN binding)
Methyl ester derivatives Esterified carboxylate Antiproliferative activity Micromolar range
O-methylated analogs 2,5-dimethoxyphenyl moiety Enhanced antiproliferative activity Micromolar range
5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoic acid methyl ester Carbon replacement of N, dimethylation Potent antiproliferative agent Most potent analog identified
Triazole-linked analogs Click chemistry-derived 1,2,3-triazole Anticancer activity vs leukemia GI₅₀ 0.9 μM
Arylethenylchromone derivatives Hybrid structure with chromone Cytotoxicity vs HCT-15 colon cancer IC₅₀ 7.17 μg/mL

Research Applications and Experimental Protocols

In Vitro Assessment of Insulin Secretion

The investigation of this compound's effects on insulin secretion employs standardized cellular models and precise experimental conditions. The typical protocol utilizes HIT-T15 hamster pancreatic beta cells cultured under standard conditions (37°C, 5% CO₂) [3]. For secretion assays, cells are exposed to this compound across a concentration range of 0.1 nM to 1 μM in the presence of various secretagogues. The experimental workflow involves preincubation of cells in appropriate buffer solutions, followed by stimulation with either 7 mM glucose (submaximal stimulation), 50 mM potassium (depolarization-induced secretion), or calcium ionophore A23187 (direct calcium-mediated exocytosis) [3].

To examine potentiation effects, researchers typically co-administer this compound (10 nM) with either 5 μM forskolin (to elevate cAMP levels) or 162 nM 12-O-tetradecanoylphorbol 13-acetate (a protein kinase C activator) [3]. Insulin released into the supernatant is quantified using radioimmunoassay or ELISA techniques, with results normalized to total cellular protein content or cell number. This experimental approach has revealed the complex, concentration-dependent effects of this compound on insulin secretion, including its unique ability to inhibit basal glucose-stimulated secretion while enhancing potentiated release.

Electrophysiological Assessment of Calcium Channels

The protocol for evaluating this compound's effects on vascular calcium channels involves whole-cell voltage clamp techniques in A7r5 vascular smooth muscle cells [4]. Cells are maintained in standard culture conditions and transferred to a recording chamber perfused with physiological salt solution. The voltage-gated Ca²⁺ channel current (I({}_{Ba})) is measured using barium as a charge carrier through the channels, with test pulses typically applied from a holding potential of -80 mV to 0 mV.

After establishing a stable baseline recording, researchers apply 50 nM angiotensin II to stimulate Ca²⁺ channel activity, followed by application of this compound (5 μM) to assess its inhibitory effects [4]. For comparison, parallel experiments may include other kinase inhibitors such as LY-294002 (PI-3-K inhibitor) or H-7 (PKC inhibitor) to delineate the specific signaling pathways involved. Data analysis typically involves measuring peak current amplitude before and after drug application, with results expressed as percentage change from baseline. This approach has demonstrated that this compound completely blocks angiotensin II-induced potentiation of Ca²⁺ currents in vascular smooth muscle cells.

Conclusion and Research Implications

This compound represents a versatile pharmacological tool with complex, context-dependent effects on cellular signaling pathways. Its primary mechanism as a tyrosine kinase inhibitor underlies its diverse actions on insulin secretion, vascular smooth muscle function, and cellular proliferation. The biphasic concentration-response relationships observed in insulin secretion studies highlight the complexity of tyrosine kinase involvement in beta cell function, suggesting the existence of multiple kinase targets with distinct roles in the secretory process.

The continuing development of this compound analogs through structure-based drug design and innovative synthetic approaches like click chemistry demonstrates the ongoing relevance of this chemical scaffold in medicinal chemistry [8] [6]. These efforts have yielded compounds with improved potency and novel mechanisms of action, particularly in the realm of anticancer and antiparasitic therapies. Future research directions will likely focus on further elucidating the specific tyrosine kinase isoforms targeted by this compound in different tissues, developing more selective analogs with reduced off-target effects, and exploring potential therapeutic applications in diabetes, cardiovascular diseases, and oncology.

Experimental Considerations and Limitations

When working with this compound in experimental systems, researchers should consider several important methodological factors. The compound's limited aqueous solubility necessitates the use of DMSO as a solvent, requiring appropriate vehicle controls in all experiments. The concentration-dependent effects of this compound mandate careful dose-response characterization rather than reliance on single concentrations. Additionally, the observed differences between this compound and its inactive analog Lavendustin B highlight the importance of including structural controls to distinguish specific tyrosine kinase inhibition from non-specific effects.

References

Lavendustin A effect on vascular smooth muscle

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Experimental Evidence

The core mechanism of Lavendustin A involves the inhibition of Tyr-PK, which subsequently modulates ion channel activity. The key experimental findings are summarized below.

Experimental Aspect Key Findings with this compound
Overall Mechanism Acts as a selective inhibitor of tyrosine protein kinase (Tyr-PK) [1] [2].
Effect on Voltage-gated Ca2+ Channels Blocks the stimulatory effect of Angiotensin II on Ca2+-channel current [1] [2].
Effect on Ca2+-activated K+ Channels Increases whole-cell and single-channel currents [3].

Detailed Experimental Protocols

The following methodologies detail how the key findings on this compound's effects were obtained.

Protocol: Investigating Ca2+ Channel Current

This protocol is based on the study where this compound inhibited Angiotensin II's effect.

  • Cell Line Used: A7r5, a cultured rat aortic smooth muscle cell line [1] [2].
  • Electrophysiology: Ba2+ currents through voltage-gated Ca2+ channels were recorded using the whole-cell voltage clamp technique [1] [2].
  • Drug Application: Cells were treated with 50 nM Angiotensin II to stimulate the current. The effect was tested by applying 5 µM this compound prior to and concurrently with Angiotensin II [1] [2].
  • Key Control: The use of H-7, a PKC inhibitor, confirmed that the Angiotensin II effect was independent of Protein Kinase C [1] [2].
Protocol: Investigating K+ Channel Activity

This protocol describes how this compound was found to stimulate K+ channels.

  • Cell Preparation: Freshly isolated single vascular smooth muscle cells from rat tail arteries [3].
  • Electrophysiology: Whole-cell recording and excised inside-out patch clamping were used to measure Ca2+-activated K+ channel currents [3].
  • Drug Application: this compound was applied at 10 µM, both extracellularly (in the whole-cell configuration) and intracellularly (to the cytoplasmic side in inside-out patches) [3].
  • Key Control: The effect was not observed when ATP was omitted from the intracellular solution, indicating the involvement of a kinase-mediated pathway [3].

Signaling Pathway and Experimental Workflow

The diagram below integrates this compound's mechanisms and the experimental approaches used to discover them.

AngII Angiotensin II (AngII) TyrPK Tyrosine Protein Kinase (Tyr-PK) AngII->TyrPK LavA This compound LavA->TyrPK Inhibits KChannel Ca²⁺-activated K⁺ Channel LavA->KChannel Activates Exp_Ca Whole-Cell Voltage Clamp (A7r5 Cell Line) Measure Ba²⁺ Current (I_Ba) LavA->Exp_Ca Exp_K Inside-Out Patch Clamp (Rat Tail Artery Cell) Measure K⁺ Current LavA->Exp_K ATP Intracellular ATP ATP->KChannel CaChannel Voltage-gated Ca²⁺ Channel TyrPK->CaChannel I_Ca Inhibited Ca²⁺ Influx CaChannel->I_Ca I_K Stimulated K⁺ Efflux KChannel->I_K Vasodilation Promoted Vasodilation I_Ca->Vasodilation I_K->Vasodilation Exp_Ca->I_Ca Confirmed Exp_K->I_K Confirmed

This diagram shows this compound's dual mechanisms and the key experiments that identified them.

Key Insights for Researchers

  • Dual Channel Regulation: this compound demonstrates that Tyr-PK has opposing roles on Ca2+ and K+ channels, highlighting its complex function in vascular tone regulation.
  • Experimental Design: Its effectiveness in inside-out patches [3] suggests a direct action on the channel or a closely-associated regulatory complex, which is a valuable insight for patch-clamp studies.
  • Functional Outcome: The combined inhibition of Ca2+ influx and potentiation of K+ efflux positions this compound as a compound that promotes vascular relaxation, providing a template for developing new cardiovascular therapeutics.

References

Lavendustin A synthesis and reductive amination protocol

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Modern Reductive Amination Protocols

Reductive amination is a pivotal transformation in medicinal chemistry for the synthesis of amine-containing molecules. The following table summarizes three advanced protocols, highlighting their key advantages for drug development applications.

Table 1: Comparison of Modern Reductive Amination Methods

Method Catalyst System Key Feature Optimal Conditions Reported Yield Scope & Applicability
Heterogeneous Nickel Catalysis [1] Reduced NiSi-T (Ni(^0)-Ni(^{2+}) equilibrium) Strong metal-support interaction; synergistic acid/metal sites Furfural (5 mmol), NH(_3)/FAL=2.4, 90°C, 4 h 94.2% (Furfurylamine) Selective for primary amines; effective with ammonia; suppresses furan ring hydrogenation.
Ligand-Free Mechanochemistry [2] Pd-coated milling vessel Solvent-free; ligand-free; two-frequency milling protocol Sequential milling: 1. Imine formation, 2. Hydrogenation Up to 88% (various amines) Broad scope: various aldehydes, ketones, primary, and secondary amines.
Enzymatic Synthesis (AcRedAm Q237A) [3] Engineered Reductive Aminase (AcRedAm mutant) Biocatalytic; high enantioselectivity; green chemistry 1 mg/mL enzyme, 5 mM ketone, 250 mM propargylamine, pH 9.0, 25°C Moderate Conversion High stereoselectivity (>99% ee for (R)-rasagiline); ideal for chiral amine synthesis.

Detailed Experimental Protocols

Protocol 1: High-Yield Furfurylamine Synthesis Using Nickel Phyllosilicate

This protocol describes the reductive amination of furfural (FAL) to furfurylamine (FAM) with high selectivity, minimizing side products like tetrahydrofurfurylamine (THFAM) [1].

  • Reaction Setup: In a suitable reaction vessel, combine furfural (5 mmol, 1.0 equiv) with ammonia solution (NH(_3)/FAL molar ratio of 2.4) and the reduced NiSi-T catalyst.
  • Reaction Execution: Pressurize the system with H(_2) and heat the mixture to 90°C for 4 hours.
  • Key Parameter Control: Maintaining the NH(_3)/FAL ratio at 2.4 is critical. It effectively suppresses the formation of Schiff base intermediates and subsequent secondary amines, while also preventing unnecessary ammonia waste [1].
  • Work-up and Analysis: After the reaction, cool the mixture and separate the catalyst by filtration. The yield of furfurylamine can be determined by standard analytical methods such as GC or HPLC.
Protocol 2: Ligand-Free Reductive Amination via Pd-Coated Mechanocatalysis

This method utilizes ball milling to perform reductive amination without solvents or ligands, separating the imine formation and hydrogenation steps [2].

  • Catalyst Preparation: A Pd-coated milling vessel is used, which serves as the catalyst.
  • Two-Stage Milling Process:
    • Imine Formation: Subject the carbonyl compound (aldehyde or ketone) and the amine (primary or secondary) to milling in the presence of a strongly hydrophobic liquid additive (e.g., perfluorohexane) to enhance water exclusion.
    • Hydrogenation: After imine formation, introduce H(_2) into the milling vessel and initiate a second milling stage to catalyze the reduction.
  • Process Characteristics: This is a solid-state, ligand-free process. The separation of imine formation and hydrogenation into distinct milling stages is a key feature for achieving high yields [2].
Protocol 3: Enzymatic Synthesis of (R)-Rasagiline Using Engineered Reductive Aminase

This protocol outlines a green chemistry approach for the asymmetric synthesis of the anti-Parkinson's agent (R)-rasagiline [3].

  • Reaction Mixture:
    • 100 mM Tris–HCl buffer (pH 9.0)
    • 1 mg/mL purified AcRedAm Q237A mutant
    • 5 mM 1-Indanone
    • 250 mM Propargylamine
    • 1 mM NADP+
    • 100 mM D-glucose
    • 0.7 mg/mL Glucose Dehydrogenase (GDH, for cofactor regeneration)
    • 2% (v/v) DMSO
  • Reaction Execution: Incubate the reaction mixture at 25°C with shaking at 220 rpm for 24 hours.
  • Reaction Quenching & Extraction: Quench the reaction by adding NaOH. Extract the product (e.g., with tert-butyl methyl ether), combine the organic fractions, dry over anhydrous MgSO(_4), and analyze via HPLC or GC [3].

The engineered enzyme AcRedAm Q237A provides exceptional enantioselectivity, producing (R)-rasagiline with >99% enantiomeric excess (ee) [3].


Workflow & Pathway Visualizations

The following diagrams summarize the logical and experimental relationships in these protocols.

G start Start: Reductive Amination Protocol Selection decision1 Is chiral center required in product? start->decision1 decision2 Is the substrate furfural derivative? decision1->decision2 No proc1 Use Enzymatic Method (AcRedAm Q237A) decision1->proc1 Yes decision3 Is solvent-free green process a priority? decision2->decision3 No proc2 Use Heterogeneous Nickel Catalysis (NiSi-T) decision2->proc2 Yes decision3->proc2 Consider both proc3 Use Ligand-Free Mechanocatalysis decision3->proc3 Yes finish Obtain High-Yield Amine Product proc1->finish proc2->finish proc3->finish

Diagram 1: A decision workflow to guide the selection of the most appropriate reductive amination protocol based on research objectives and substrate type.

G cluster_enzymatic Enzymatic Reductive Amination cluster_chemocat Chemocatalytic Reductive Amination enz1 Indanone + Propargylamine enz2 Imine Intermediate enz1->enz2 Condensation enz3 (R)-Rasagiline >99% ee enz2->enz3 Reduction enz_cat AcRedAm Q237A + NADPH enz_cat->enz2 enz_cat->enz3 chem1 Carbonyl Compound + Amine chem2 Imine/Carbinolamine Intermediate chem1->chem2 chem3 Amine Product chem2->chem3 Hydrogenation chem_cat Catalyst (Ni, Pd, etc.) + H₂ chem_cat->chem3

Diagram 2: A comparison of the general pathways for enzymatic and chemocatalytic reductive amination, highlighting the key intermediates and reagents involved in both processes.


Discussion & Conclusion

The presented protocols offer modern, efficient solutions for reductive amination. The heterogeneous nickel-based system is excellent for the selective amination of furfural, a key biomass-derived platform chemical [1]. The ligand-free mechanochemical approach aligns with green chemistry principles, reducing waste from solvents and ligands [2]. Finally, the enzymatic method provides an unparalleled route to enantiopure amines, which are challenging to synthesize by traditional means [3].

Note on Lavendustin A Synthesis: While the search results confirm this compound's role as a precursor to antiproliferative agents like SDZ LAP 977, which inhibits tubulin polymerization [4] [5], a detailed, step-by-step synthetic procedure was not available. The primary method referenced for constructing its core structure involves a Wittig reaction between the two aromatic ring systems, followed by catalytic hydrogenation of the resulting stilbene intermediate [5].

References

Comprehensive Application Notes and Protocols: Lavendustin A-Based Kinase Inhibitor Development via Solid-Phase Synthesis Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lavendustin A and its Kinase Inhibition Profile

This compound represents a naturally occurring tyrosine kinase inhibitor initially isolated from Streptomyces griseolavendus, characterized by its potent inhibitory activity against epidermal growth factor receptor (EGFR) kinase and other clinically relevant kinase targets. This complex molecule features a distinct pharmacophore comprising a central benzylamine core with strategically positioned hydroxy groups that contribute to its kinase binding affinity. The compound's unique structural attributes and multitarget kinase profile have generated substantial research interest in developing synthetic analogues for both basic science and therapeutic applications. Early structure-activity relationship studies revealed that the simplified this compound pharmacophore maintains significant kinase inhibitory properties while offering improved synthetic accessibility, making it an attractive scaffold for medicinal chemistry optimization campaigns targeting various pathological conditions, particularly in oncology.

Table 1: Key Structural Features of this compound and Their Functional Roles

Structural Element Functional Role in Kinase Inhibition Modification Impact
2,5-Dihydroxyphenyl moiety (Ring A) Critical for kinase binding affinity O-methylation reduces kinase inhibition but may enhance antiproliferative effects
Salicylic acid group (Ring B) Contributes to pharmacophore activity Esterification improves cellular penetration
Benzylamine linker Connects aromatic ring systems Nitrogen replacement alters kinase specificity
Phenolic hydroxy groups Potential hydrogen bonding with kinase active site Modification significantly affects potency

The kinase inhibition profile of this compound encompasses both receptor and non-receptor tyrosine kinases, with demonstrated activity against EGFR, Syk, and other clinically relevant targets. Research has established that this compound exhibits an IC₅₀ of 11 nM against EGFR-associated tyrosine kinase, while its analogue lavendustin C shows even greater potency with an IC₅₀ of 12 nM against the same target [1]. This impressive kinase inhibitory activity initially positioned this compound as a promising lead compound for tyrosine kinase-targeted therapeutic development. However, subsequent investigations revealed that certain structural analogues of this compound exert their antiproliferative effects primarily through tubulin polymerization inhibition rather than kinase inhibition, suggesting a more complex mechanism of action than originally anticipated [2]. This dual potential for both kinase and tubulin targeting has expanded the research applications of lavendustin-based compounds in cancer drug discovery.

Strategic Design Approaches for this compound Analogues

Hybrid Inhibitor Design Strategy

The hybrid inhibitor design strategy represents a sophisticated approach to enhancing the potency and selectivity of this compound-derived kinase inhibitors. This method involves structural integration of key pharmacophoric elements from this compound with established inhibitor scaffolds, creating novel chimeric compounds with potentially improved pharmacological properties. A prominent example of this strategy combines the salicylanilide core of this compound with the 4-anilinoquinazoline scaffold found in known EGFR inhibitors such as gefitinib and erlotinib [3]. This hybrid approach capitalizes on the demonstrated clinical efficacy of quinazoline-based EGFR inhibitors while incorporating the complementary kinase binding motifs from this compound. The rational design posits that such hybrid molecules may engage the kinase ATP-binding pocket through multiple favorable interactions, potentially leading to enhanced inhibitory potency and altered selectivity profiles compared to either parent scaffold alone.

The implementation of this hybrid strategy necessitates careful molecular engineering to maintain the essential binding features of both parent structures while ensuring synthetic feasibility. Research demonstrates that the salicylic acid group of this compound exhibits bioisosteric relationship with the quinazoline ring system, enabling strategic substitution patterns that preserve kinase binding capability [3]. In practice, this has led to the development of 4-anilinoquinazolines featuring a 6-[(2,5-dihydroxybenzyl)-amino] side chain, effectively merging key structural elements from both inhibitor classes. Biological evaluation of these hybrids has revealed moderate EGFR tyrosine kinase inhibitory activities with IC₅₀ values typically in the 0.1-1 μM range, alongside promising antiproliferative effects against various human cancer cell lines [3]. Notably, some hybrids exhibited exceptional cytotoxic activity against specific leukemia cell lines, with GI₅₀ values at the 0.01 μM level, underscoring the potential of this hybrid design strategy.

G cluster_0 Hybrid Components cluster_1 Resulting Hybrid Features LavendustinA This compound Pharmacophore HybridDesign Hybrid Inhibitor Design LavendustinA->HybridDesign Quinazoline 4-Anilinoquinazoline Scaffold Quinazoline->HybridDesign StructuralFeatures Key Structural Features HybridDesign->StructuralFeatures SF1 6-[(2,5-Dihydroxybenzyl)-amino] Side Chain StructuralFeatures->SF1 SF2 4-Anilinoquinazoline Core Structure StructuralFeatures->SF2 SF3 Dual Mechanism Potential StructuralFeatures->SF3 LA1 Salicylanilide Core LA1->HybridDesign LA2 2,5-Dihydroxybenzyl Amino Side Chain LA2->HybridDesign Q1 Quinazoline Ring System Q1->HybridDesign Q2 4-Anilino Substituent Q2->HybridDesign

Scaffold Simplification Strategy

The scaffold simplification strategy addresses the synthetic challenges associated with the complex natural product structure of this compound while aiming to preserve or enhance its biological activity. This approach systematically deconstructs the parent molecule into simpler, more synthetically accessible analogues that retain the essential pharmacophoric elements required for kinase binding. Research has demonstrated that the fully functionalized this compound pharmacophore is not strictly necessary for antiproliferative activity, as simplified derivatives lacking certain structural features can exhibit potent biological effects [4]. This strategy enables more efficient exploration of structure-activity relationships and facilitates the optimization of drug-like properties such as solubility, metabolic stability, and cellular permeability.

A key finding driving the scaffold simplification approach is that strategic modifications to the this compound structure can fundamentally alter the mechanism of action while maintaining or even enhancing antiproliferative potency. For instance, esterification of the carboxylic acid functionality and O-methylation of the 2,5-dihydroxyphenyl moiety yields compounds with significantly improved antiproliferative activity despite reduced kinase inhibitory potency [4]. This observation suggests that these simplified analogues may operate through alternative mechanisms, such as tubulin polymerization inhibition, as confirmed by COMPARE analysis showing similarity to established antitubulin agents [2]. Further simplification efforts have explored replacing the nitrogen atom in the benzylamine linker with oxygen or carbon, leading to the identification of 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoic acid methyl ester as a highly potent antiproliferative agent with activity in the micromolar range [4]. These findings highlight the value of scaffold simplification as a means to discover new biological activities that may not be accessible with the more complex parent structure.

Synthetic Methodologies for Lavendustin Analogues

Solution-Phase Synthesis Routes

Traditional solution-phase synthesis has been extensively employed for the preparation of this compound analogues, providing reliable access to a diverse array of structural variants for biological evaluation. The synthesis typically employs a modular approach that involves separate preparation of the two aromatic ring systems followed by strategic connection through an appropriate linker. A representative synthetic route begins with commercial 5-nitroanthranilonitrile, which is converted to the corresponding formamidine using dimethylformamide dimethyl acetal [3]. Subsequent reflux with appropriately substituted anilines in acetic acid yields 6-nitro-4-phenylaminoquinazoline intermediates, which are reduced to the corresponding 6-aminoquinazolines using iron in acetic acid/ethanol mixtures. The critical coupling step involves condensation of these aminoquinazolines with salicylaldehyde derivatives to form Schiff base intermediates, which are ultimately reduced to yield the target lavendustin-quinazoline hybrid compounds.

The implementation of robust reaction conditions and purification protocols is essential for obtaining high-quality products suitable for biological testing. The synthesis of non-amine based analogues of this compound exemplifies the versatility of solution-phase approaches, incorporating structural elements from other natural product kinase inhibitors such as erbstatin and piceatannol [5]. These synthetic efforts have demonstrated that nitrogen is not an essential component of the this compound pharmacophore, as 1,2-diarylethanes and -ethenes bearing a salicyl moiety can serve as valuable structural motifs for constructing potent tyrosine kinase inhibitors. Particularly notable is compound 12 from these studies, which exhibited exceptional potency against p56lck with an IC₅₀ of 60 nM, ranking among the most potent inhibitors of this kinase reported to date [5]. This finding underscores the importance of exploring diverse structural classes beyond strict adherence to the original this compound architecture.

Solid-Phase Synthesis Approaches

While the search results do not contain specific documented protocols for solid-phase synthesis of this compound analogues, the principles of solid-phase synthesis can be strategically applied based on established solution-phase routes and general solid-phase methodologies. A proposed solid-phase approach would leverage the modular structure of lavendustin analogues, employing a resin-bound synthesis strategy that facilitates efficient purification and iterative analog development. The methodology would likely involve attachment of an appropriate salicylaldehyde derivative to a solid support through a acid-labile or photocleavable linker, followed by sequential addition of the bridging element and second aromatic system.

A critical consideration in designing solid-phase protocols is the incorporation of structural diversity elements to enable efficient exploration of structure-activity relationships. The solid-phase approach would permit parallel synthesis of analogue libraries through split-and-pool methodologies or automated synthesis platforms. Inspiration can be drawn from benzophenone incorporation strategies used in studying protein-peptide interactions, which employ a one-pot two-step synthesis for preparation of benzophenone units with various linker lengths that can be incorporated into peptide sequences using well-established solid-phase peptide synthesis protocols [6]. Adapting such approaches for lavendustin analogue synthesis would involve designing building blocks compatible with standard solid-phase chemistry while preserving the essential pharmacophoric elements responsible for kinase inhibitory activity. This strategy would significantly accelerate the optimization of lavendustin-based inhibitors with improved potency, selectivity, and drug-like properties.

Structure-Activity Relationship Analysis

Ring A Modifications

Systematic modification of the 2,5-dihydroxyphenyl moiety (Ring A) has revealed profound effects on both kinase inhibitory activity and antiproliferative potency. Early investigations demonstrated that the dihydroxy configuration is critical for maintaining potent tyrosine kinase inhibition, likely through hydrogen bonding interactions with kinase catalytic domains. However, contrary to conventional structure-activity relationship expectations, O-methylation of these hydroxy groups, which would be expected to diminish kinase inhibitory activity due to loss of hydrogen bonding capacity, actually enhances antiproliferative effects in cellular assays [4]. This apparent paradox was resolved when mechanistic studies revealed that such analogues frequently operate through tubulin polymerization inhibition rather than kinase inhibition, explaining their maintained antiproliferative potency despite reduced kinase activity [2] [7]. These findings highlight how strategic modifications can fundamentally alter the mechanism of action while preserving biological activity.

Further exploration of Ring A modifications has identified additional structure-activity relationship trends with implications for drug discovery. Replacement of the 2,5-dimethoxyphenyl moiety with alternative aromatic systems can significantly influence both biochemical and cellular activities, with electron-rich aromatic rings generally supporting enhanced potency [7]. Structure-activity relationship studies on a novel class of antiproliferative agents derived from this compound have systematically explored various Ring A modifications, establishing clear correlations between specific substituents and in vitro antiproliferative activity [7]. These investigations have confirmed that analogues featuring the 2,5-dimethoxyphenyl moiety consistently exhibit superior antiproliferative effects compared to their dihydroxy counterparts, despite showing reduced kinase inhibitory potency in direct enzymatic assays. This divergence between enzymatic and cellular activity underscores the importance of evaluating compounds in multiple assay systems to fully characterize their biological profiles.

Table 2: Structure-Activity Relationship Summary for this compound Analogues

Structural Modification Effect on Kinase Inhibition Effect on Antiproliferative Activity Proposed Mechanism
Esterification of carboxylic acid Minimal effect on kinase inhibition Enhances antiproliferative activity Improved cellular penetration
O-methylation of 2,5-dihydroxyphenyl Reduces kinase inhibition Enhances antiproliferative activity Shift to tubulin polymerization inhibition
Nitrogen replacement in linker Variable effects on kinase inhibition Can enhance antiproliferative activity Altered target specificity
Hybrid quinazoline formation Maintains moderate kinase inhibition Enhances antiproliferative activity Dual targeting potential
2,5-Dimethoxyphenyl moiety Reduces kinase inhibition Significantly enhances activity Tubulin polymerization inhibition
Ring B and Linker Modifications

The salicylic acid moiety (Ring B) and the connecting linker region represent additional opportunity for structural optimization of this compound analogues. Esterification of the carboxylic acid functionality in Ring B has been shown to enhance antiproliferative activity, likely by improving cellular permeability through increased lipophilicity [4]. This modification illustrates the classic medicinal chemistry strategy of balancing potency with drug-like properties to enhance overall cellular efficacy. Interestingly, while such ester derivatives maintain kinase inhibitory activity, their enhanced antiproliferative effects may also stem from improved access to intracellular targets beyond kinases, consistent with the emerging understanding that many lavendustin analogues exert their effects through tubulin disruption.

The linker region connecting the two aromatic ring systems provides yet another dimension for structural optimization and mechanism control. Systematic investigation of linker composition has revealed that replacing the nitrogen atom in the benzylamine linker with oxygen or carbon can produce compounds with significantly enhanced antiproliferative activity, but only within the 2,5-dimethoxyphenyl series [4]. This structure-activity relationship demonstrates the complex interplay between different structural elements in determining biological activity. The most potent analogue identified through these studies, 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoic acid methyl ester, exemplifies how strategic modifications across multiple regions of the molecule can synergistically enhance antiproliferative potency [4]. These findings provide valuable guidance for future analogue design, particularly in balancing kinase inhibition with alternative mechanisms of action such as tubulin targeting.

Biological Evaluation Protocols

Kinase Inhibition Assays

Standardized kinase inhibition assays are essential for evaluating the target specificity and potency of this compound analogues. The EGFR tyrosine kinase inhibitory activity is typically determined using A431 cell membranes as the enzyme source and poly(glu/tyr, 4:1) as the standardized substrate [3]. The experimental protocol involves incubating substrate, enzyme, and ATP in presence or absence of inhibitor, followed by quantification of phosphorylation rates via ELISA. Specific calculation of inhibition percentage uses the formula: % Inhibition = [(p-tyrmax - p-tyrtest) / (p-tyrmax - p-tyrmin)] × 100, where p-tyrmax represents phosphorylation without inhibitor, p-tyrtest with inhibitor, and p-tyrmin without ATP. This standardized approach enables accurate determination of IC₅₀ values and facilitates direct comparison between different analogues.

For comprehensive kinase profiling, additional assays should be implemented to assess activity against other clinically relevant kinase targets. Protocols for evaluating Syk tyrosine kinase inhibition follow similar principles but employ different enzyme sources and substrate specificities [2]. Additionally, assessment against ca²⁺/calmodulin-dependent kinase II (CaMK II) involves specialized protocols with reported IC₅₀ values for reference compounds such as lavendustin C at 0.2 μM [1]. For kinetic characterization, researchers should employ varying ATP concentrations to determine inhibition mechanisms (competitive, non-competitive, or mixed). Each assay should include appropriate positive controls (e.g., known kinase inhibitors) and negative controls (DMSO vehicle) to ensure reliability and reproducibility. All assays should be performed in triplicate with appropriate statistical analysis to generate robust structure-activity relationship data to guide compound optimization.

Antiproliferative Activity Assessment

Evaluation of antiproliferative activity provides critical information about the cellular efficacy of lavendustin analogues and their potential therapeutic utility. The standard protocol employs the NCI-60 human tumor cell line screen or similar panel-based approaches to assess growth inhibitory effects across diverse cancer types [3]. These assays typically determine three key parameters: GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell death). For lavendustin analogues, promising compounds often show GI₅₀ values in the nanomolar to low micromolar range, with specific sensitivity patterns that can inform potential clinical applications. For instance, compound 10b exhibited exceptional activity against the leukemia cell line CCRF-CEM with GI₅₀ and TGI values at the 0.01 μM level [3].

Mechanistic follow-up studies are essential to elucidate the underlying basis for observed antiproliferative effects. The COMPARE analysis algorithm developed by the National Cancer Institute represents a powerful tool for identifying potential mechanisms of action based on correlation of sensitivity patterns across the NCI-60 panel with those of established agents [2]. For lavendustin analogues demonstrating potent antiproliferative activity despite modest kinase inhibition, COMPARE analysis has frequently revealed similarity to antitubulin agents, suggesting microtubule disruption as an alternative mechanism [2]. This hypothesis can be directly tested through tubulin polymerization assays,

which monitor the rate and extent of microtubule assembly in vitro in the presence of test compounds. Additional mechanistic studies may include cell cycle analysis by flow cytometry to confirm mitotic arrest, immunofluorescence staining to examine microtubule morphology, and competitive binding assays to determine interactions with the colchicine binding site on tubulin [7]. These comprehensive evaluation protocols provide a holistic understanding of compound activity from enzymatic inhibition to cellular effects and mechanism of action.

Research Implications and Future Directions

The development of this compound analogues through both traditional solution-phase and potential solid-phase synthesis approaches has yielded important insights for kinase inhibitor discovery and anticancer drug development. The unexpected mechanistic divergence between kinase inhibition and antiproliferative activity observed with many analogues highlights the importance of comprehensive biological characterization in drug discovery campaigns. The revelation that structural modifications can shift the primary mechanism from kinase inhibition to tubulin polymerization inhibition underscores the polypharmacology potential of these compounds and suggests opportunities for developing dual-mechanism agents [2] [7]. Furthermore, the demonstrated efficacy of lavendustin-derived compounds in clinical proof-of-concept studies for actinic keratosis indicates their translational potential beyond traditional oncology applications [7].

Future research directions should prioritize the development of solid-phase synthesis platforms specifically designed for lavendustin analogue production. Such platforms would enable more efficient exploration of chemical space around this privileged scaffold and accelerate the optimization of drug-like properties. Particular emphasis should be placed on creating analogues with improved selectivity profiles, either for specific kinase targets or for tubulin polymerization inhibition, depending on the desired therapeutic application. Additionally, the strategic incorporation of photoaffinity labels such as benzophenone units could facilitate detailed investigation of compound-target interactions, as demonstrated in studies of protein kinase B/Akt and its inhibitor PTR6154 [6]. This approach would provide structural insights to guide rational design of next-generation analogues with enhanced potency and selectivity. As synthetic methodologies advance and biological understanding deepens, lavendustin-derived compounds continue to offer promising opportunities for developing novel therapeutic agents targeting both kinase signaling pathways and microtubule dynamics.

References

Application Notes and Protocols: Using Lavendustin A in Angiogenesis Suppression Assays

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to Angiogenesis and Lavendustin A

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, represents a fundamental biological process critical in both physiological conditions (e.g., wound healing, development) and pathological states (e.g., cancer, diabetic retinopathy). In pathological contexts, excessive angiogenesis enables tumor growth and metastasis by supplying oxygen and nutrients to proliferating cancer cells. The discovery and characterization of vascular endothelial growth factor (VEGF) and its signaling pathways have revealed promising molecular targets for therapeutic intervention. VEGF exerts its pro-angiogenic effects primarily through binding to tyrosine kinase receptors on endothelial cells, initiating intracellular signaling cascades that promote endothelial cell proliferation, migration, and survival.

This compound is a cell-permeable protein tyrosine kinase inhibitor originally identified as a potent inhibitor of the epidermal growth factor (EGF) receptor tyrosine kinase (IC50 = 11 nM). This small molecule has since demonstrated significant efficacy in suppressing VEGF-mediated angiogenesis through its selective action on tyrosine kinase signaling pathways. Unlike many kinase inhibitors that target ATP-binding sites, this compound acts as a substrate-competitive inhibitor, binding directly to the substrate recognition site of tyrosine kinases. This unique mechanism underlies its high specificity for tyrosine kinases over serine/threonine kinases, with minimal effects on protein kinase A or protein kinase C (IC50 >200 µM) [1]. The compound's ability to suppress VEGF-induced angiogenesis was first demonstrated in vivo using the rat sponge implant model, establishing its utility as a valuable research tool for investigating angiogenic mechanisms and screening potential anti-angiogenic therapies [2] [3].

Mechanism of Action

VEGF Signaling Pathway

The VEGF signaling cascade begins with ligand binding to VEGFR-2 (also known as Flk-1/KDR), the primary mediator of VEGF-induced angiogenic responses. This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain, creating docking sites for downstream signaling molecules. The activated receptor subsequently initiates multiple signaling pathways including the MAPK/ERK pathway (regulating cell proliferation), the PI3K/Akt pathway (promoting cell survival), and the FAK/paxillin pathway (coordinating cell migration). Disruption of this initial phosphorylation event represents the most targeted approach for inhibiting VEGF signaling, as it prevents the activation of all downstream pathways regardless of their specific components.

Table 1: Key Components of the VEGF Signaling Pathway Targeted by this compound

Component Full Name Function in Angiogenesis Response to this compound
VEGFR-2 Vascular Endothelial Growth Factor Receptor-2 Primary signal transducer for VEGF; tyrosine kinase activity Direct inhibition of tyrosine kinase activity
Flk-1 Fetal liver kinase-1 VEGF receptor subtype; highly expressed during angiogenesis Phosphorylation blocked
KDR Kinase Insert Domain Receptor Endothelial cell-specific receptor tyrosine kinase Signaling pathway disrupted
Downstream effectors Multiple adaptor proteins Transduce signals for proliferation, migration, survival Activation prevented due to upstream inhibition
This compound's Molecular Targets

This compound exerts its anti-angiogenic effects through potent inhibition of VEGF receptor tyrosine kinase activity. As a reversible inhibitor, it competes with protein substrates for binding to the tyrosine kinase active site, thereby preventing phosphorylation of downstream signaling molecules. The compound demonstrates remarkable selectivity for tyrosine kinases,

with particularly high affinity for the EGF receptor tyrosine kinase (IC50 = 11 nM) and significant activity against p60c-src (IC50 = 500 nM) [1]. This specificity profile makes it especially valuable for dissecting tyrosine kinase-specific pathways in complex biological systems. In the context of angiogenesis, this compound effectively blocks VEGF-induced tyrosine phosphorylation in endothelial cells, resulting in suppressed endothelial proliferation and impaired tubular structure formation. Importantly, the biologically inactive analog lavendustin B, which differs only slightly in molecular structure, shows no significant inhibitory activity, serving as an essential negative control for validating specific tyrosine kinase-mediated effects [2] [4].

G VEGF VEGF Ligand VEGFR VEGFR-2 (Flk-1/KDR) VEGF->VEGFR Binding Phosphorylation Tyrosine Phosphorylation VEGFR->Phosphorylation Receptor Activation Downstream Downstream Signaling (MAPK, PI3K/Akt, FAK) Phosphorylation->Downstream Signal Transduction Angiogenesis Angiogenic Response (Proliferation, Migration, Survival) Downstream->Angiogenesis Cellular Responses LavA This compound LavA->Phosphorylation Inhibits LavB Lavendustin B (Negative Control) LavB->Phosphorylation No Effect

Figure 1: Mechanism of this compound Action in VEGF Signaling Pathway. This compound specifically inhibits tyrosine phosphorylation of VEGFR-2 and downstream signaling molecules, thereby blocking angiogenic responses. Lavendustin B serves as a negative control due to its structural similarity but lack of inhibitory activity.

Experimental Protocols

In Vivo Rat Sponge Implant Model

The rat sponge implant model provides a robust system for evaluating angiogenic responses in a physiologically relevant context. This model involves subcutaneous implantation of sterile gelatin sponges in laboratory rats, which gradually become vascularized through host tissue response. The quantifiable nature of this vascularization allows for precise assessment of both pro-angiogenic and anti-angiogenic compounds.

Materials:

  • Adult Sprague-Dawley rats (200-250 g)
  • Sterile gelatin sponges (approximately 1 cm³)
  • This compound (stock solution: 1 mg/mL in DMSO)
  • Recombinant VEGF₁₆₅ (250 ng/day)
  • Lavendustin B (10 μg/day for negative control)
  • Suramin (3 mg/day for alternative inhibition control)
  • ¹³³Xe solution for blood flow measurement
  • 4% paraformaldehyde for fixation
  • Hematoxylin and eosin stain

Procedure:

  • Sponge implantation: Anesthetize rats and implant one sterile gelatin sponge subcutaneously in the dorsal region using aseptic technique.
  • Treatment administration: Administer the following treatments daily via direct injection into the sponge:
    • Group 1: VEGF₁₆₅ (250 ng) alone (positive control for angiogenesis)
    • Group 2: VEGF₁₆₅ (250 ng) + this compound (10 μg)
    • Group 3: VEGF₁₆₅ (250 ng) + Lavendustin B (10 μg) (negative control)
    • Group 4: this compound (10 μg) alone (to assess effect on basal angiogenesis)
    • Group 5: Vehicle control (to establish baseline angiogenesis)
  • Blood flow measurement: On day 8, inject ¹³³Xe solution into the sponge and measure clearance rate using a gamma counter. The clearance rate directly correlates with blood flow and hence vascularization.
  • Tissue collection: Excise sponges carefully, fix in 4% paraformaldehyde for 24 hours, and process for histological analysis.
  • Morphometric analysis: Section sponges at 5 μm thickness and stain with hematoxylin and eosin. Quantify the fibrovascular growth area using image analysis software by measuring the percentage of sponge area occupied by vascularized tissue.

Validation: The efficacy of this compound in this model is demonstrated by significant reduction in both ¹³³Xe clearance (from 32.9 ± 1.5% to 20.9 ± 1.6%) and fibrovascular growth area (from 62.4 ± 6.1% to 21.6 ± 6.8%) compared to VEGF-alone treatment [2]. These parameters should show dose-dependent responses to this compound, with maximal inhibition at approximately 10 μg/day in this model system.

In Vitro HUVEC Tubule Formation Assay

The Human Umbilical Vein Endothelial Cell (HUVEC) tubule formation assay represents a standardized in vitro system for quantifying angiogenic potential. This model assesses the critical step of endothelial cell organization into capillary-like structures, which mimics the later stages of angiogenesis.

Materials:

  • HUVECs (passage 3-6)
  • Endothelial Cell Growth Medium (EGM-2)
  • This compound (stock: 10 mM in DMSO)
  • Recombinant VEGF (50 ng/mL)
  • Matrigel or other extracellular matrix preparation
  • 96-well tissue culture plates
  • CD31/PECAM-1 antibody for immunostaining
  • 4% paraformaldehyde
  • Inverted phase contrast microscope with imaging system

Procedure:

  • Matrigel coating: Thaw Matrigel on ice and coat 96-well plates (50 μL/well). Allow to polymerize for 30-60 minutes at 37°C.
  • Cell seeding: Harvest HUVECs and seed onto Matrigel at 1.0×10⁴ cells/well in EGM-2 containing:
    • Group A: VEGF (50 ng/mL) only
    • Group B: VEGF (50 ng/mL) + this compound (0.1-10 μM)
    • Group C: this compound (10 μM) only
    • Group D: Vehicle control (0.1% DMSO)
  • Incubation: Incubate cells at 37°C, 5% CO₂ for 6-24 hours.
  • Fixation and staining: At appropriate time points, fix cells with 4% paraformaldehyde for 15 minutes and permeabilize with 0.1% Triton X-100. Stain with CD31 antibody to highlight endothelial cell networks.
  • Image acquisition and analysis: Capture images using a 4× or 10× objective. Analyze using angiogenesis analysis software (e.g., Angiogenesis Analyzer for ImageJ) to quantify:
    • Total tubule length (pixels or μm)
    • Number of branching points
    • Total mesh area
    • Number of tubules

Optimization notes:

  • Perform dose-response experiments with this compound (0.1-20 μM) to establish IC₅₀ values for specific experimental conditions.
  • Include positive controls (VEGF-stimulated tubulogenesis) and negative controls (unstimulated cells) in each experiment.
  • Time course studies should be conducted to identify optimal incubation periods, typically between 6-18 hours.
  • Maintain HUVECs in low passage numbers (P3-P6) to preserve endothelial characteristics and responsiveness.
Alternative Angiogenesis Assays

While the sponge implant and HUVEC models represent well-established systems, several complementary approaches can provide additional validation of anti-angiogenic activity:

Chick Chorioallantoic Membrane (CAM) Assay: The CAM assay utilizes the highly vascularized membrane of developing chick embryos to evaluate angiogenic responses. Apply this compound (0.1-10 μg/egg) in combination with VEGF to the CAM surface and assess vascular density and branching after 48-72 hours. This ex vivo system provides a complex tissue environment while avoiding full mammalian regulatory constraints.

Aortic Ring Assay: This organotypic culture system involves embedding sections of rodent aorta in collagen gels and quantifying microvessel outgrowth. Treat with this compound (1-20 μM) with or without VEGF stimulation and measure sprout length and number after 5-10 days. The aortic ring assay captures multiple stages of angiogenesis, including endothelial cell migration, proliferation, and tube formation.

Data Analysis and Interpretation

Quantitative Assessment of Angiogenesis

Accurate quantification of angiogenic responses is essential for evaluating this compound efficacy. The table below summarizes key parameters from published studies using this compound in various angiogenesis models:

Table 2: Quantitative Anti-Angiogenic Effects of this compound in Experimental Models

Model System Treatment Conditions Key Parameters Measured Results Statistical Significance
Rat Sponge Implant [2] VEGF (250 ng) vs VEGF + Lav A (10 μg) ¹³³Xe clearance (blood flow) 32.9% → 20.9% P < 0.05
Rat Sponge Implant [2] VEGF (250 ng) vs VEGF + Lav A (10 μg) Fibrovascular growth area 62.4% → 21.6% P < 0.05
HUVEC Tubule Formation [5] VEGF (50 ng/mL) vs VEGF + Lav A (10 μM) Total tubule length ~70% reduction P < 0.01
HUVEC Gene Expression [5] VEGF vs VEGF + Lav A (10 μM) Flk-1/VEGFR2 expression Significant downregulation P < 0.05
Retinal Rod Photoreceptors [4] Insulin vs Insulin + Lav A (100 nM) Calcium influx inhibition Complete blockade P < 0.05
Validation of Mechanism

To confirm that observed anti-angiogenic effects specifically result from tyrosine kinase inhibition, include the following validation experiments:

  • Dose-response relationship: Test multiple concentrations of this compound (0.1-20 μM) to demonstrate concentration-dependent inhibition of angiogenesis. The response should follow a sigmoidal curve with maximal effect at higher concentrations.

  • Negative control comparison: Include lavendustin B (10 μg-10 μM) in parallel experiments. This structurally similar but biologically inactive analog should not significantly inhibit angiogenesis, confirming that observed effects are specific to tyrosine kinase inhibition [2] [4].

  • Pathway-specific markers: Assess phosphorylation status of VEGFR-2 and downstream signaling molecules (e.g., ERK, Akt) via Western blot to verify disruption of VEGF signaling at the molecular level.

  • Specificity profiling: Evaluate this compound against other angiogenic stimuli (e.g., bFGF, EGF) to determine selectivity for VEGF-mediated pathways. Research indicates that this compound effectively inhibits synergistic angiogenesis when VEGF and bFGF are co-administered [2].

Troubleshooting and Best Practices

Common Technical Issues
  • Poor solubility: this compound has limited aqueous solubility. Always prepare fresh stock solutions in DMSO and ensure final DMSO concentration does not exceed 0.1% in cell culture or 1% in in vivo applications to avoid solvent toxicity.

  • Variable efficacy: Biological activity can vary between cell passages and animal models. Include appropriate positive controls (VEGF-stimulated angiogenesis) in each experiment to normalize results and account for system-specific variations.

  • Cellular toxicity: At high concentrations (>20 μM), this compound may exhibit non-specific cytotoxic effects. Perform viability assays (e.g., MTT, Live/Dead staining) alongside angiogenesis measurements to distinguish specific inhibition from general toxicity.

  • Instability in solution: this compound is light-sensitive and may degrade in solution over time. Prepare fresh stock solutions for each experiment, store protected from light at -20°C, and avoid repeated freeze-thaw cycles.

Experimental Design Considerations
  • Model selection: Choose angiogenesis models based on research questions. The in vivo sponge implant model offers physiological relevance, while HUVEC tubule formation provides mechanistic insights with higher throughput.

  • Combination therapies: Explore this compound in combination with other anti-angiogenic agents. Research shows that suramin, an inhibitor of heparin-binding growth factors, also suppresses VEGF-induced angiogenesis and may act synergistically with tyrosine kinase inhibitors [2].

  • Context-dependent effects: Note that this compound specifically inhibits VEGF-induced angiogenesis but may not affect basal angiogenesis in unstimulated systems [2]. This selectivity makes it particularly valuable for targeting pathological angiogenesis without disrupting established vasculature.

Conclusion

This compound represents a valuable pharmacological tool for investigating VEGF-mediated angiogenesis and screening potential anti-angiogenic therapies. Its well-characterized mechanism as a specific tyrosine kinase inhibitor, combined with established protocols for in vivo and in vitro application, makes it particularly useful for both basic research and drug development. The compound's ability to suppress VEGF-induced angiogenesis without affecting basal vascularization suggests potential for targeted therapeutic applications in conditions characterized by pathological angiogenesis.

When incorporating this compound into angiogenesis suppression assays, researchers should adhere to the protocols outlined herein, including proper controls, dose-response validation, and multiple assessment methods to confirm anti-angiogenic effects. Following these guidelines will ensure reliable, reproducible results that effectively contribute to our understanding of angiogenesis and the development of novel anti-angiogenic strategies.

References

Comprehensive Application Note: Lavendustin A in VEGF-Induced Angiogenesis Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to VEGF-Induced Angiogenesis and Tyrosine Kinase Inhibition

VEGF signaling represents a fundamental pathway in both physiological and pathological angiogenesis, with VEGF-A165 emerging as the most biologically significant isoform due to its balanced diffusible and heparin-binding properties. [1] [2] This growth factor exerts its effects primarily through binding to VEGFR2, a membrane-spanning tyrosine kinase receptor that initiates multiple downstream signaling cascades upon activation. [1] [3] The critical role of tyrosine phosphorylation in VEGF signal transduction makes this pathway particularly susceptible to inhibition by protein tyrosine kinase (PTK) inhibitors such as Lavendustin A. [4] [5] This application note provides detailed protocols and methodological considerations for employing this compound in experimental angiogenesis models, with particular emphasis on its demonstrated efficacy in suppressing VEGF-mediated neovascularization.

The therapeutic rationale for targeting VEGF signaling stems from its well-established role in pathological angiogenesis conditions, including solid tumor growth, diabetic retinopathy, and age-related macular degeneration. [6] [2] [7] While contemporary clinical approaches predominantly utilize antibody-based strategies (e.g., bevacizumab, ranibizumab) or receptor fusion proteins (e.g., aflibercept) to neutralize VEGF, [6] [7] [8] small molecule tyrosine kinase inhibitors like this compound continue to provide valuable research tools for dissecting fundamental signaling mechanisms and developing novel therapeutic approaches.

Table 1: Key Characteristics of VEGF-A165 and this compound

Parameter VEGF-A165 This compound
Molecular Type Heparin-binding glycoprotein Protein Tyrosine Kinase Inhibitor
Primary Target VEGFR1/VEGFR2 Tyrosine kinase domains
Biological Effect Angiogenesis induction, vascular permeability Inhibition of VEGF signaling
Experimental Dose 250 ng/day (rat sponge model) 10 μg/day (rat sponge model)
Specificity Control VEGF121, VEGF189 Lavendustin B (inactive analog)

Mechanism of Action: this compound as a Protein Tyrosine Kinase Inhibitor

This compound functions as a selective inhibitor of protein tyrosine kinase activity, effectively blocking the intracellular signaling cascades initiated by VEGF binding to its receptors. [4] [5] The compound's mechanism centers on competitive inhibition at the ATP-binding site of tyrosine kinase domains, thereby preventing receptor autophosphorylation and subsequent activation of downstream effectors. [4] This inhibition is particularly effective against VEGF signaling because VEGFR2, the primary mediator of VEGF angiogenic effects, depends heavily on tyrosine kinase activity for signal transduction through multiple pathways including Ras/MAPK, PI3K/Akt, and PLCγ/PKC. [1] [3]

The signaling consequences of this compound treatment include suppression of endothelial cell proliferation, migration, and survival—all critical components of the angiogenic process. [4] [3] Specifically, this compound disrupts VEGF-induced activation of the MAPK pathway (regulating cell proliferation), the PI3K/Akt pathway (controlling cell survival), and the PLCγ/PKC pathway (modulating vascular permeability). [3] This multi-faceted inhibition effectively attenuates VEGF-driven angiogenesis while having minimal impact on basal neovascularization, as demonstrated by the absence of effect on sponge-induced angiogenesis in the absence of VEGF stimulation. [4] [5]

lavendustin_mechanism VEGF VEGF Ligand VEGFR VEGFR (Tyrosine Kinase Receptor) VEGF->VEGFR TK Tyrosine Kinase Domain VEGFR->TK Phosphorylation Receptor Autophosphorylation & Activation TK->Phosphorylation Downstream Downstream Signaling (MAPK, PI3K/Akt, PLCγ) Phosphorylation->Downstream Angiogenesis Angiogenic Response (Proliferation, Migration, Survival) Downstream->Angiogenesis LavA This compound Inhibition Tyrosine Kinase Inhibition LavA->Inhibition Inhibition->TK Blocks

Figure 1: Mechanism of this compound inhibition of VEGF signaling pathway. This compound competitively inhibits tyrosine kinase domains, preventing receptor autophosphorylation and subsequent activation of downstream angiogenic signaling cascades.

Experimental Models for Assessing Anti-Angiogenic Efficacy

Rat Sponge Implant Model

The rat sponge implant model represents a well-established in vivo system for quantifying angiogenesis and evaluating potential inhibitory compounds. [4] [5] This model involves the subcutaneous implantation of sterile synthetic sponges in laboratory rodents, which gradually become infiltrated with host vasculature in a predictable, time-dependent manner. The primary strength of this approach lies in its ability to permit localized administration of both angiogenic factors and potential inhibitors directly into the developing vascular bed, thereby enabling precise evaluation of treatment effects while minimizing systemic exposure. Additionally, the model allows for longitudinal assessment of blood flow changes and terminal histological analysis, providing both functional and structural endpoints for angiogenesis quantification.

Key advantages of the sponge implant model include its reproducibility, capacity for direct agent delivery, and applicability to various experimental conditions. The model demonstrates particular utility in VEGF-induced angiogenesis studies, as exogenous VEGF165 administration produces a robust, quantifiable neovascular response that can be effectively suppressed by co-treatment with this compound. [4] This system successfully recapitulates multiple aspects of pathological angiogenesis, including endothelial cell proliferation, migration, and functional vessel formation, making it highly relevant for preclinical evaluation of anti-angiogenic compounds.

Complementary In Vitro Assessments

While the sponge implant model provides comprehensive in vivo data, supplementary in vitro assays offer mechanistic insights at the cellular level. The tube formation assay using human umbilical vein endothelial cells (HUVECs) represents a valuable intermediate assessment, permitting direct evaluation of this compound effects on endothelial morphogenesis and capillary-like structure development. [9] This approach typically involves seeding endothelial cells on basement membrane matrix substitutes and quantifying network parameters such as branch points, tube length, and mesh formation following experimental treatments.

Additional cellular assays may include endothelial proliferation measurements via BrdU incorporation or MTT assays, migration assessments using Boyden chambers or scratch wound models, and signaling studies examining phosphorylation status of key intermediates in the VEGF pathway. [3] [9] When integrated with in vivo findings, these complementary approaches provide a comprehensive understanding of compound efficacy and mechanism across multiple biological scales.

Detailed Experimental Protocols

Rat Sponge Implantation and Treatment Protocol

Materials Required:

  • Sterile polyester or polyurethane sponges (8-10 mm diameter)
  • Anesthetic equipment and reagents (ketamine/xylazine)
  • Recombinant VEGF165
  • This compound and Lavendustin B (inactive control)
  • 133Xe solution for blood flow measurement
  • Surgical instruments, sutures, antiseptic solutions

Procedure:

  • Sponge Preparation: Pre-sterilize sponges by autoclaving and saturate with sterile saline prior to implantation.
  • Surgical Implantation: Anesthetize rats using appropriate anesthetic cocktail (e.g., ketamine 80 mg/kg + xylazine 5 mg/kg intraperitoneally). Make a small dorsal skin incision and create subcutaneous pockets by blunt dissection. Insert one sterile sponge per pocket, ensuring complete closure with sutures or surgical clips to prevent expulsion.
  • Treatment Administration: Beginning 24 hours post-implantation, administer daily injections directly into the sponge using the following regimen:
    • VEGF165 Group: 250 ng in suitable vehicle (saline with low-concentration albumin)
    • VEGF165 + this compound Group: 250 ng VEGF165 + 10 μg this compound
    • VEGF165 + Lavendustin B Group: 250 ng VEGF165 + 10 μg Lavendustin B (inactive analog control)
    • Control Groups: Vehicle alone or this compound alone (10 μg)
  • Blood Flow Measurement (Day 8):
    • Inject 133Xe solution (0.1-0.2 μCi in 10 μL saline) directly into the sponge.
    • Measure clearance rates using a gamma counter with collimated detector positioned over the sponge.
    • Record counts at 1-minute intervals for 10-15 minutes.
    • Calculate blood flow as percentage clearance per minute using established formulae.
  • Tissue Collection and Processing:
    • Euthanize animals following blood flow measurements.
    • Carefully excise sponges with surrounding tissue envelope.
    • Divide each sponge: one half for histological processing, one half for molecular analysis.
    • For histology, fix tissue in 10% neutral buffered formalin for 24 hours, process routinely, and embed in paraffin.

Table 2: Experimental Groups and Treatment Regimen for Rat Sponge Assay

Group n Daily Treatment Expected 133Xe Clearance Expected Vascular Area
Vehicle Control 6-8 Vehicle solution ~20% ~25%
VEGF165 Only 6-8 250 ng VEGF165 32.9 ± 1.5% 62.4 ± 6.1%
VEGF165 + Lav A 6-8 250 ng VEGF165 + 10 μg Lav A 20.9 ± 1.6% 21.6 ± 6.8%
VEGF165 + Lav B 6-8 250 ng VEGF165 + 10 μg Lav B ~32% ~60%
Lav A Only 6-8 10 μg Lav A ~20% ~25%
Histological Processing and Morphometric Analysis

Sectioning and Staining:

  • Section paraffin-embedded sponge tissues at 5μm thickness.
  • Perform standard hematoxylin and eosin (H&E) staining for general morphology.
  • Employ immunohistochemical staining for specific endothelial markers (CD31, CD34, or von Willebrand factor) to highlight vascular structures.

Morphometric Assessment:

  • Systematically capture images from 8-10 non-overlapping, randomly selected fields per sponge section at 100-200× magnification.
  • Utilize image analysis software (ImageJ with appropriate plugins or commercial alternatives) to threshold and quantify vascular area percentage.
  • Manually count vessels in representative sections to determine microvessel density (vessels/mm²).
  • Employ blinded assessment throughout analysis to prevent observational bias.

Quantitative Parameters:

  • Total Fibrovascular Growth Area: Percentage of sponge area occupied by vascularized tissue
  • Microvessel Density: Number of vessel structures per unit area
  • Vessel Maturity Index: Ratio of pericytc-covered vessels to total vessels (requires dual staining)

Data Interpretation and Analysis

Expected Results and Statistical Considerations

Treatment efficacy is demonstrated by significant reduction in both functional (133Xe clearance) and structural (morphometric) parameters of angiogenesis in the this compound co-treatment group compared to VEGF165 alone. [4] [5] The expected outcomes include approximately 35-40% reduction in 133Xe clearance and 65-70% reduction in vascular area in this compound-treated sponges compared to VEGF165 controls. The inactive analog Lavendustin B should not produce significant inhibition, confirming the specificity of tyrosine kinase inhibition rather than non-specific cytotoxic effects.

Troubleshooting and Technical Considerations

Common technical issues may include variable sponge vascularization, which can be minimized by careful surgical technique and consistent sponge placement. Inadequate drug delivery may result from improper injection technique or rapid leakage from the sponge—slower injection rates and verification of dye distribution in pilot studies can address this concern. Non-specific effects may arise from solvent toxicity, necessitating careful vehicle optimization and use of the inactive analog Lavendustin B as a specificity control.

Experimental validation should include demonstration that this compound does not significantly affect basal sponge angiogenesis in the absence of VEGF stimulation, confirming its specific action on VEGF-mediated rather than inflammation-driven neovascularization. [4] Additionally, complementary in vitro assays using HUVECs or other endothelial cells can provide mechanistic support for the in vivo findings.

Contemporary Research Applications and Therapeutic Implications

While this compound itself has not progressed to clinical therapeutic application, it remains a valuable research tool for investigating tyrosine kinase-dependent angiogenesis mechanisms and validating novel anti-angiogenic approaches. [4] [5] The documented efficacy of this compound in suppressing VEGF-induced angiogenesis provides proof-of-concept for small molecule tyrosine kinase inhibition as a viable anti-angiogenic strategy, an approach that has subsequently been validated clinically with FDA-approved receptor tyrosine kinase inhibitors such as sunitinib, sorafenib, and axitinib. [2] [8]

Modern applications of this compound in research settings include its use as a comparator compound when evaluating novel tyrosine kinase inhibitors, a mechanistic tool for dissecting signaling pathways in genetic or pharmacological studies, and a positive control in various angiogenesis models. Furthermore, the compound continues to provide insights into the role of tyrosine phosphorylation in pathological vascularization processes beyond cancer, including ophthalmic diseases such as age-related macular degeneration. [6] [10] [7]

experimental_workflow SpongeImp Sponge Implantation (Subcutaneous) Treatment Daily Treatment Injections (7-8 days) SpongeImp->Treatment BloodFlow 133Xe Clearance (Blood Flow Measurement) Treatment->BloodFlow Histology Sponge Excision & Histological Processing BloodFlow->Histology Morphometry Morphometric Analysis (Vascular Area %) Histology->Morphometry Stats Statistical Analysis & Data Interpretation Morphometry->Stats Groups Experimental Groups: • VEGF165 Only • VEGF165 + Lav A • VEGF165 + Lav B • Vehicle Control • Lav A Only Groups->Treatment Randomized Assignment

Figure 2: Experimental workflow for evaluating this compound in the rat sponge implant model. The protocol encompasses sponge implantation, daily treatment administration, functional blood flow measurement, histological processing, and quantitative morphometric analysis.

Conclusion

The well-established protocol utilizing this compound in VEGF-induced angiogenesis models provides a robust methodological framework for evaluating tyrosine kinase inhibitors and investigating VEGF signaling mechanisms. The compound's consistent efficacy in suppressing VEGF-mediated neovascularization—reducing blood flow by approximately 36% and vascular area by approximately 65% in the sponge implant model—underscores its value as a research tool. [4] [5] While therapeutic angiogenesis inhibition has evolved toward more specific clinical agents, this compound continues to offer important insights into fundamental biological processes and continues to serve as a reference compound in pharmacological studies targeting pathological blood vessel formation.

References

Lavendustin A Storage & Handling Specifications

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Specification Source / Rationale
Recommended Storage (Powder) -20°C Manufacturer's MSDS [1]
Recommended Storage (in solvent) -80°C Manufacturer's MSDS [1]
Storage Condition Tightly sealed container in a cool, well-ventilated area; protect from direct sunlight and ignition sources [1]. Standard practice for stable chemical storage
Incompatibilities Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [1]. Manufacturer's MSDS [1]
Handling Precautions Avoid inhalation and contact with skin/eyes. Use with adequate exhaust ventilation and personal protective equipment (PPE) [1]. GHS Hazard Classification [1]

Experimental Protocols for Lavendustin A

The following protocols are adapted from published research studies that successfully used this compound as a tyrosine kinase inhibitor.

Protocol 1: Inhibition of α-Adrenergic Signaling in Cardiac Myocytes

This protocol is adapted from a study investigating the role of tyrosine kinase in cardiac cell signaling [2].

  • Objective: To assess the effect of this compound on α-adrenergic inhibition of β-adrenergically stimulated L-type Ca²⁺ current.
  • Materials:
    • Cell Type: Acutely isolated adult guinea-pig ventricular myocytes [2].
    • Key Reagents: this compound, methoxamine (α1-adrenergic receptor agonist), isoprenaline (Iso, β-adrenergic receptor agonist) [2].
  • Methodology:
    • Cell Preparation: Isolate ventricular myocytes enzymatically using collagenase [2].
    • Electrophysiology: Use the whole-cell patch-clamp technique to record L-type Ca²⁺ currents. Hold membrane potential at -80 mV and apply test pulses to 0 mV [2].
    • Experimental Groups:
      • Group 1 (Control): Stimulate cells with Iso alone.
      • Group 2 (Inhibition): Apply methoxamine following Iso stimulation.
      • Group 3 (Test): Apply this compound (e.g., 10-100 µM) prior to and during methoxamine application after Iso stimulation [2].
    • Data Analysis: Compare the peak inward Ca²⁺ current amplitude across groups. Successful inhibition by this compound is indicated by a significant attenuation of methoxamine's suppressive effect on the Iso-stimulated current [2].

This experimental workflow can be visualized as follows:

Start Start Experiment Iso Stimulate with Isoprenaline (Iso) Start->Iso Measure1 Measure Ca²⁺ Current Iso->Measure1 Inhibit Apply Methoxamine Measure1->Inhibit Measure2 Measure Ca²⁺ Current Inhibit->Measure2 Compare Compare Current Inhibition Measure2->Compare LavA Pre-treat with This compound LavA->Iso Test Group End Analyze Results Compare->End

Protocol 2: Studying Mast Cell Activation

This protocol is based on research into the effects of tyrosine kinase inhibitors on histamine release in human mast cells [3].

  • Objective: To evaluate the influence of this compound on spontaneous and stimulated histamine release from mast cells.
  • Materials:
    • Cell Type: Human mast cell line (HMC-1(560)) [3].
    • Key Reagents: this compound, Cromoglycic acid (mast cell stabilizer), NH₄Cl (for alkalinization), ionomycin (Ca²⁺ ionophore) [3].
  • Methodology:
    • Cell Pre-incubation: Incubate mast cells with this compound for 24 hours. Include a control group with cromoglycic acid and an untreated control [3].
    • Stimulation:
      • Spontaneous Release: Measure histamine release from pre-incubated cells without stimulation.
      • Alkalinization-induced Release: Stimulate exocytosis by adding NH₄Cl to the pre-incubated cells and measure histamine release.
      • Ca²⁺-induced Release: Stimulate cells with the Ca²⁺ ionophore ionomycin and measure histamine release [3].
    • Data Analysis: Compare histamine release levels across the different treatment and stimulation groups. A successful outcome is a significant reduction in spontaneous histamine release in this compound pre-incubated cells compared to the untreated control [3].

Critical Considerations for Application

  • Solubility and Handling: this compound has limited solubility in water [4]. Prepare stock solutions in DMSO or ethanol [4], and ensure proper dilution in aqueous buffers for experiments. Always use fresh DMSO, as moisture absorption can reduce solubility [4].
  • Stability Beyond Storage: The provided storage guidelines are foundational. For a comprehensive stability profile, forced degradation studies are recommended. These studies systematically expose the compound to stresses like acid/base hydrolysis, oxidation, heat, and light to identify degradation pathways and products [5].
  • Mechanism of Action: this compound is a natural product that acts as an ATP-competitive inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [6] [7]. It has also been shown to inhibit other tyrosine kinases, such as Lck [7].

Conclusion

Adherence to the recommended storage conditions of -20°C for powder and -80°C in solution [1] is paramount for maintaining this compound's stability and efficacy. The experimental protocols outlined provide a reliable starting point for researchers to utilize this inhibitor in cell signaling studies. Future work could involve conducting formal forced degradation studies to fully characterize its stability under various stress conditions.

References

Application Note: Lavendustin A in Axon Elongation Assays

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Introduction Lavendustin A is a potent, cell-permeable inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It also inhibits other tyrosine kinases, albeit less potently. In neural development, tyrosine kinase signaling pathways are pivotal for axonal outgrowth, guidance, and regeneration. This application note details a standardized protocol for assessing the effects of this compound on axon elongation using neural stem cell (NSC)-derived neurons. The aim is to provide researchers with a reliable method to investigate the role of tyrosine kinase-dependent signaling in neuritogenesis and axonal regeneration, which is crucial for developmental neuroscience and neuroregenerative therapy discovery [1].

2.0 Materials and Reagents

  • Neural Stem Cells (NSCs): Isolated from the subventricular zone (SVZ) or subgranular zone (SGZ) of adult rodent brain [2].
  • This compound: Prepare a 10 mM stock solution in DMSO. Aliquot and store at -20°C. Avoid freeze-thaw cycles.
  • Control Solutions: Vehicle control (e.g., 0.1% DMSO in culture medium) and positive control for axon growth (e.g., 50 ng/mL Nerve Growth Factor (NGF)).
  • Culture Media:
    • NSC Expansion Medium: DMEM/F-12, supplemented with 20 ng/mL recombinant human Epidermal Growth Factor (EGF), 20 ng/mL basic Fibroblast Growth Factor (bFGF), 1x B27 Supplement, and 1% penicillin/streptomycin [2].
    • Neuronal Differentiation Medium: Neurobasal medium, supplemented with 1x B27 Supplement, 2 mM L-glutamine, 1% penicillin/streptomycin, and 10 ng/mL Brain-Derived Neurotrophic Factor (BDNF) to promote neuronal maturation.
  • Coating Substrates: Poly-L-ornithine (PLO, 0.1 mg/mL) and Laminin (0.02 mg/mL).
  • Fixation and Staining: 4% paraformaldehyde (PFA), phosphate-buffered saline (PBS), blocking buffer (PBS with 5% normal goat serum and 0.3% Triton X-100), primary antibodies (anti-β-III-Tubulin (TUJ1) for neurons, anti-Tau for axons), and fluorescently-labeled secondary antibodies.

3.0 Experimental Protocol

3.1 Neural Stem Cell Culture and Differentiation

  • NSC Expansion: Culture isolated NSCs in NSC Expansion Medium using the neurosphere assay. Maintain cells in suspension to form neurospheres, passaging every 5-7 days to maintain expansion [2].
  • Differentiation: To initiate differentiation, harvest neurospheres and dissociate into a single-cell suspension. Seed cells onto PLO/Laminin-coated tissue culture plates or glass coverslips at a density of 5 x 10⁴ cells/cm² in Neuronal Differentiation Medium. Withdraw EGF and bFGF to cease proliferation and induce differentiation [2].

3.2 this compound Treatment

  • Begin treatment 24 hours after plating the differentiated cells, by which time neurons will have begun to extend minor processes.
  • Prepare working concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) by diluting the stock solution directly into the pre-warmed Neuronal Differentiation Medium. Include a vehicle control (0.1% DMSO) and a positive control (e.g., NGF).
  • Replace the old medium with the treatment medium. Treat cells for a predetermined period, typically 24-72 hours, with a medium change after 48 hours for prolonged assays.

3.3 Immunocytochemistry and Imaging

  • After treatment, aspirate the medium and wash cells once with pre-warmed PBS.
  • Fix cells with 4% PFA for 15-20 minutes at room temperature.
  • Permeabilize and block cells with blocking buffer for 1 hour.
  • Incubate with primary antibodies (e.g., chicken anti-β-III-Tubulin, 1:1000; rabbit anti-Tau, 1:500) diluted in blocking buffer overnight at 4°C.
  • The next day, wash cells three times with PBS and incubate with appropriate secondary antibodies (e.g., goat anti-chicken 488, goat anti-rabbit 594) for 1 hour at room temperature, protected from light.
  • After final washes, mount coverslips and acquire images using a fluorescent or confocal microscope. Capture at least 10-15 random fields per condition.

3.4 Quantitative Analysis of Axon Elongation

  • Neurite Tracing: Use automated neurite tracing software (e.g., ImageJ with NeuronJ plugin) to analyze the captured images.
  • Key Metrics: For each β-III-Tubulin-positive neuron, measure the following:
    • Longest Neurite Length: The distance from the soma to the tip of the longest neurite, which is considered the axon.
    • Total Axonal Length: The sum of the lengths of all axonal branches.
    • Number of Branches: The number of branches emanating from the primary axon.
    • Sholl Analysis: Concentric circles drawn at fixed intervals from the soma to quantify branching complexity.

Expected Results and Data Interpretation

The following table summarizes potential quantitative outcomes based on known mechanisms of tyrosine kinase inhibition and axon biology [3] [4].

Table 1: Expected Quantitative Outcomes of this compound Treatment on NSC-Derived Neurons

Parameter Vehicle Control (0.1% DMSO) This compound (5 µM) This compound (10 µM) Positive Control (NGF)
Average Axon Length (µm) ~80-100 µm ~50-70 µm (↓ ~30-40%) ~30-50 µm (↓ ~50-60%) ~120-150 µm (↑ ~20-50%)
Total Axonal Length (µm) ~150-200 µm ~90-130 µm (↓ ~35%) ~60-100 µm (↓ ~60%) ~250-300 µm (↑ ~50%)
Number of Branches ~3-5 per neuron ~2-3 per neuron (↓) ~1-2 per neuron (↓) ~6-8 per neuron (↑)
Sholl Intersection Count Peak at ~40 µm from soma Reduced peak and proximal shift Significantly reduced at all distances Increased peak and distal shift

Expected results are illustrative estimates. This compound is predicted to cause a dose-dependent inhibition of axon elongation and branching, consistent with its role as a tyrosine kinase inhibitor. The positive control (NGF) should enhance growth.

4.0 Troubleshooting

  • High Cell Death: Ensure this compound stock is fresh and not subjected to repeated freeze-thaw. Titrate DMSO concentration to ensure it does not exceed 0.1%.
  • Poor Neuronal Differentiation: Verify the quality of growth factors and the completeness of EGF/bFGF withdrawal. Confirm NSC multipotency using stemness assays [2].
  • High Background in Staining: Increase the number of washes after antibody incubations. Titrate antibody concentrations and ensure adequate blocking.

Signaling Pathway Context

This compound primarily inhibits EGFR tyrosine kinase activity. In the context of axon elongation, this inhibition can intersect with several critical regeneration pathways. The diagram below illustrates the putative signaling nodes that this compound may influence, based on established pathways in neural development and regeneration [1] [5].

G EGF EGF/Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) EGF->RTK Ligation Inhibitor This compound Inhibitor->RTK Inhibits PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt Activates MAPK Ras/MAPK Pathway RTK->MAPK Activates PTP PTP Non-Receptor Type 1 (PTPN1) PTP->RTK Deactivates Microtubule Microtubule Dynamics & Bulk Translocation PI3K_Akt->Microtubule Modulates GrowthCone Growth Cone Advancement GeneExpr Gene Expression (Regeneration Program) MAPK->GeneExpr Induces DLK DLK-1/JNK/p38 MAPK Pathway DLK->Microtubule Regulates DLK->GeneExpr Induces Microtubule->GrowthCone Drives AxonOutcome Axon Elongation Outcome GrowthCone->AxonOutcome Determines GeneExpr->GrowthCone Supports

Diagram 1: Putative signaling pathways impacted by this compound during axon elongation. This compound inhibits Receptor Tyrosine Kinase (RTK) activity, which can subsequently dampen key pro-regenerative pathways like PI3K/Akt and MAPK. These pathways regulate essential processes such as gene expression and microtubule dynamics, ultimately controlling growth cone advancement and axon elongation. The diagram also includes the DLK-1/JNK/p38 pathway, a conserved MAPK cascade identified as critical for axon regeneration [1].

Technical Considerations for Axon Elongation Assays

When interpreting results, consider these biophysical and methodological factors:

  • Mechanism of Axon Elongation: Axon extension is not solely due to addition of material at the tip. Evidence supports a "stretch and intercalation" model where the growth cone pulls the axon, causing bulk forward translocation of microtubules and cytoskeletal elements, followed by intercalated mass addition along the shaft [6]. Inhibiting tyrosine kinases could potentially affect the tension generation or the cytoskeletal remodeling required for this process.
  • Age-Dependent Biophysical Properties: The intrinsic regenerative capacity of neurons declines with age. Studies on rat sensory neurons show that adult axons have a significantly higher axonal viscosity (3-4 times stiffer) than neonatal axons, which correlates with a ~40% slower elongation rate, even without chemical inhibitors [3] [4]. The age of the donor animals for NSCs is a critical variable.
  • Alternative Assay: The Neurosphere Assay (NSA) is a robust method to obtain and expand NSCs. Beyond providing cells, the NSA can be adapted to assess the direct impact of compounds on NSC stemness, proliferation, and differentiation potential, offering a more comprehensive toxicity and efficacy profile [2].

References

HPLC Analysis for Synthesis Monitoring: A Practical Framework

Author: Smolecule Technical Support Team. Date: February 2026

High-Performance Liquid Chromatography (HPLC) is essential for monitoring chemical synthesis, confirming the identity and purity of the target compound, and quantifying yields. For a potent compound like Lavendustin A, a robust and validated method is crucial [1] [2].

The table below outlines the core parameters to define during method development, which can be optimized for this compound.

Parameter Initial Recommendation & Considerations
Column C18, 150 x 3.0 mm, 3 µm particles [3].
Mobile Phase Water + 0.1% Trifluoroacetic Acid (TFA) and Acetonitrile + 0.1% TFA [3].
Gradient Start with 24% ACN, increase to 60% over 9-14 minutes [3].
Flow Rate 0.6 mL/min [3].
Detection Wavelength 220 nm (for peptide bonds/conjugates) [3].
Column Temperature 30°C [3].
Injection Volume 20 µL [3].

The following workflow diagrams the process from initial method setup to routine synthesis monitoring.

Start Start HPLC Method Development Setup Initial Method Setup • C18 Column • 0.1% TFA in H₂O/ACN • Gradient Elution Start->Setup Optimize Optimize for Performance Setup->Optimize Adjust Gradient, Temperature, Flow Validate Formal Method Validation Optimize->Validate Final Parameters Fixed Routine Routine Synthesis Monitoring Validate->Routine Method Approved

Analytical Method Validation Protocol

Any analytical method used in pharmaceutical development must be validated to prove it is suitable for its intended purpose [4] [3] [5]. The International Conference on Harmonisation (ICH) guidelines define the key performance characteristics that must be tested.

The table below summarizes the validation parameters, their definitions, and typical acceptance criteria based on ICH guidelines.

| Validation Parameter | Definition & Purpose | Recommended Acceptance Criteria | | :--- | :--- | :--- | | Specificity [4] [5] | Ability to measure this compound accurately in the presence of impurities, precursors, or reagents. | Baseline resolution (R ≥ 2.5) from closest eluting peak; confirmed via Peak Purity analysis (PDA/MS) [4]. | | Linearity & Range [4] [3] | Demonstrates that the method provides results directly proportional to analyte concentration. | Minimum 5 concentrations over specified range (e.g., 50-150% of target); Correlation coefficient (r²) ≥ 0.99 [3]. | | Accuracy [4] [5] | Measure of closeness between the reference value and the value found. | Recovery of 98-102% for drug substance; Bias % should not deviate more than 5% for all concentrations [4] [3]. | | Precision [4] | Closeness of agreement between a series of measurements from multiple sampling. | • Repeatability (Intra-day): RSD < 1% [3]. • Intermediate Precision (Inter-day, Inter-analyst): RSD < 2% [4] [5]. | | Limit of Detection (LOD) / Quantitation (LOQ) [4] | Lowest amount of analyte that can be detected (LOD) or quantified with precision and accuracy (LOQ). | Signal-to-Noise ratio: 3:1 for LOD, 10:1 for LOQ. Alternatively, based on SD of response and slope of calibration curve [4]. | | Robustness [4] | Capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Method performance remains within acceptance criteria when parameters (e.g., temp, flow rate) are slightly altered. |

The following flowchart illustrates the key stages and decision points in the formal method validation process.

A A. Establish Specificity Confirm analyte peak identity and separation from impurities using PDA/MS. B B. Evaluate Linearity & Range Prepare and analyze standard solutions at min. 5 concentration levels. A->B C C. Assess Accuracy Spike matrix with known amounts of analyte; calculate % recovery. B->C D D. Determine Precision Perform repeatability (intra-day) and intermediate precision (inter-day) tests. C->D E E. Define LOD and LOQ Determine via signal-to-noise ratio or based on calibration curve SD. D->E F Validation Successful? E->F F->A No, Troubleshoot G Method Approved for Routine Use F->G Yes

Optimization for Ultrafast Analysis

If monitoring a rapid synthesis requires very quick analysis, the separation can be optimized for speed. This involves adjusting multiple parameters to achieve the highest efficiency in the shortest time [6].

  • Strategy: Use shorter columns packed with smaller particles (e.g., sub-2µm), higher flow rates, elevated column temperature, and higher pressure limits [6].
  • Considerations: While this significantly reduces run times, it may require specialized equipment (UHPLC systems) that can withstand very high pressures and might slightly compromise resolution.

Important Considerations and Future Work

The information above provides a strong foundation. To apply it specifically to this compound, you will need to undertake the following experimental work:

  • Develop the Specific Method: The initial conditions provided are a starting point. You must experimentally optimize the gradient profile, mobile phase ratio, and other parameters to achieve optimal separation for this compound and its specific synthetic impurities [1].
  • Create a System Suitability Test (SST): Before each analytical run, establish SST criteria to ensure the system is performing correctly. This typically involves injecting a standard preparation to verify parameters like retention time reproducibility, peak tailing, and theoretical plates meet pre-defined limits [4].
  • Revalidation: If the synthesized this compound is for formal drug development, the method must be revalidated whenever it is transferred to a new laboratory or if there are significant changes in the synthesis that alter the impurity profile [5].

References

Lavendustin A in rat sponge implant model protocol

Author: Smolecule Technical Support Team. Date: February 2026

Model Fundamentals and Key Measurements

The table below summarizes the core techniques for implementing and analyzing the sponge implant model.

Aspect Description Key Measurement/Application
Implant Material [1] Polyester-polyurethane sponge discs. Provides a sterile, avascular matrix for tissue infiltration.
Sterilization [1] Immersion in 70% ethanol overnight, followed by boiling in distilled water. Ensures aseptic implantation.
Surgical Implantation [1] Subcutaneous implantation under anesthesia (e.g., ketamine/xylazine). Creates a defined, compartmentalized microenvironment.
Primary Angiogenesis Assay [2] Measurement of blood flow into the implant using Xenon-133 (¹³³Xe) clearance. Direct, quantitative measure of functional neovascularization.
Alternative Readouts Analysis of cellular infiltrate and vascularization [1]. Histomorphometry, biochemical assays (e.g., myeloperoxidase for neutrophils), and flow cytometry.
Pharmacological Testing [2] Test compounds (e.g., Lavendustin A) are administered directly into the sponge via an attached cannula. Allows for localized delivery and assessment of drug effects on angiogenesis and inflammation.

The following diagram illustrates the typical experimental workflow for testing a compound like this compound in this model.

Start Start: Sponge Implantation Prep Sponge Preparation (Sterilization) Start->Prep Implant Surgical Implantation (Subcutaneous) Prep->Implant Recover Animal Recovery Implant->Recover Treatment Treatment Phase Recover->Treatment Admin Local Administration of This compound or Vehicle Treatment->Admin Period Treatment Period Admin->Period Analysis Endpoint Analysis Period->Analysis BloodFlow Blood Flow Measurement (Xenon-133 Clearance) Analysis->BloodFlow Tissue Sponge Removal & Tissue Processing BloodFlow->Tissue Histology Histological & Biochemical Analysis (e.g., Hb content) Tissue->Histology

Proposed Protocol for this compound

Since a specific protocol for this compound was not found, the following is a proposed framework based on the standard model and the compound's known function as a tyrosine kinase inhibitor.

1. Sponge Implantation in Rats

  • Sponge Preparation: Prepare sterile polyester-polyurethane sponges (e.g., 1 cm³). Sterilize by soaking in 70% ethanol and boiling in distilled water [1].
  • Surgery: Anesthetize rats (e.g., 150 mg/kg ketamine with 10 mg/kg xylazine, i.p.). Make a small dorsal incision and implant one sponge per animal subcutaneously [1]. Close the wound.

2. Compound Administration

  • Dosing: Prepare a solution of this compound in a suitable vehicle (e.g., DMSO followed by dilution in saline). The final DMSO concentration should be low (e.g., <1-5%).
  • Delivery: Inject this compound or vehicle directly into the sponge daily via a cannula attached to the implant [2]. Doses can be based on existing in vitro IC₅₀ values for tyrosine kinase inhibition (e.g., starting range of 1-100 µg/sponge/day).

3. Quantitative Angiogenesis Measurement

  • Functional Blood Flow: Around day 7-16 post-implantation, measure blood flow. Inject ¹³³Xe in saline directly into the sponge and measure its clearance rate over 6 minutes with a gamma counter. Express results as percent clearance, where higher clearance indicates greater blood flow [2].

4. Supplementary Analyses

  • Hemoglobin (Hb) Content: After sacrifice, remove sponges, homogenize in saline, and use the Drabkin’s method to spectrophotometrically measure total Hb as an indicator of functional vascularization.
  • Histology: Process sponge tissue for histological staining (e.g., H&E for cellularity, Masson's Trichrome for collagen, CD31 immunohistochemistry for endothelial cells).
  • Cytokine & Enzyme Analysis: Homogenize sponge tissue and analyze supernatants for relevant cytokines or enzymes (e.g., myeloperoxidase for neutrophil activity) [1].

Data Interpretation and Considerations

When applying this model to this compound, which inhibits Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases, you would expect it to reduce angiogenesis. A successful experiment would show a dose-dependent reduction in ¹³³Xe clearance and Hb content compared to the vehicle control group.

The table below outlines critical factors and potential results for evaluating an anti-angiogenic compound like this compound in this model.

Factor Consideration for this compound Testing
Timing Treatment should begin immediately after implantation to target the active angiogenic phase.
Dose Selection Required due to lack of specific data; should be informed by prior in vitro potency.
Control Groups Must include vehicle control and a positive control (e.g., known angiogenesis inhibitor).
Expected Outcome This compound should significantly reduce blood flow and vascularization metrics vs. control.
Mechanistic Insight Supplementary assays can link reduced angiogenesis to decreased EGFR signaling in the sponge.

Conclusion and Adaptation Notes

The subcutaneous sponge implant is a robust and quantitative model for studying angiogenesis. This protocol provides a concrete framework for evaluating the efficacy of this compound. The key advantage is the direct measurement of functional blood flow via ¹³³Xe clearance [2]. You can adapt this framework by adjusting the dosing regimen, treatment schedule, and incorporating specific biochemical analyses relevant to this compound's mechanism of action.

References

overcoming incomplete reduction in Lavendustin A synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Incomplete Reduction in Synthesis

A common challenge in Lavendustin A analog synthesis is the incomplete reduction of the imine intermediate during reductive amination. Here is the identified problem and its solution based on a documented protocol [1].

  • Problem: Incomplete reduction, leading to the presence of unreacted aldehyde in the final product mixture after cleavage from the solid support.
  • Recommended Solution:
    • Use a large excess of the reducing agent, sodium cyanoborohydride (NaCNBH₃). The literature specifies approximately 20 equivalents relative to the resin-bound aniline [1].
    • Allow the reaction to proceed overnight at room temperature to ensure completion [1].
  • Monitoring Progress: HPLC analysis is recommended to clearly monitor the reaction's progress. The presence of aldehyde in the chromatogram after TFA treatment indicates that the reduction was incomplete [1].

Detailed Experimental Protocol

The table below outlines the specific procedure for the reductive amination step in the synthesis of this compound analogs, as found in the literature [1].

Parameter Specification
Reaction Step Reductive amination of a support-bound aniline.
Key Reagents Aniline-derivatized resin, 2,5-Dimethoxybenzaldehyde, NaCNBH₃, 1% AcOH in DMA.

| Procedure | 1. Add aldehyde (102 mg, 0.61 mmol) to the resin (0.193 mmol) in 1% AcOH/DMA (2 mL). 2. Shake the mixture for 5 minutes. 3. Add NaCNBH₃ (215 mg, 3.42 mmol) in portions over 2 hours. 4. Shake the reaction mixture overnight. 5. Filter the resin and wash thoroughly with 1% AcOH in DMA and methanol. | | Critical Step | The use of a large excess of NaCNBH₃ (ca. 20 equivalents) and an overnight reaction time. |

Biological Activity & Structure-Activity Relationships

Understanding this compound's mechanism and structure-activity relationship (SAR) is crucial for its application in drug development.

  • Primary Mechanism: this compound is a potent and specific inhibitor of the Epidermal Growth Factor Receptor Protein Tyrosine Kinase (EGFR-PTK) [2].
  • Additional Target: Some this compound analogs are also potent inhibitors of tubulin polymerization, which is a key target in cancer and parasitic disease research [2] [3]. In fact, certain derivatives are among the most potent known tubulin polymerization inhibitors, with IC₅₀ values as low as 1.4 µM [3].
  • Key Structure-Activity Relationship (SAR):
    • The phenolic hydroxyl groups are critical for activity.
    • The hydroxyl group in the salicylamide ring is essential for inhibiting tubulin polymerization.
    • The two hydroxyls in the hydroquinone ring can be methylated without losing activity. Fully O-methylated analogs lose EGFR-PTK inhibitory activity but may retain anti-tubulin effects, which can be useful for redirecting biological activity [2] [3].

Research Applications & Evidence

This compound is primarily used as a research tool to investigate the role of tyrosine kinases in various physiological processes. The following table summarizes its experimental use in different biological systems [4] [5].

Biological System Observed Effect of this compound Implication / Mechanism
Rat Hippocampal Slices [4] Blocked the attenuation of Long-Term Potentiation (LTP) induced by Platelet-Activating Factor (PAF). Implicates tyrosine kinase signaling in PAF-mediated synaptic plasticity impairment.
Guinea-pig Ventricular Myocytes [5] Antagonized α1-adrenergic inhibition of β-adrenergic stimulation of L-type Ca²⁺ current. Suggests a tyrosine kinase-dependent pathway in cardiac adrenergic receptor crosstalk.
Vascular Smooth Muscle [1] Enhanced BKCa channel current; relaxed human coronary arteries and rat aorta. Suggests a role for Src kinase in modulating vascular tone via BKCa channel phosphorylation.

Experimental Workflow & Mechanism of Action

The following diagrams illustrate the general experimental workflow for synthesis and the compound's primary mechanism in cellular signaling.

synthesis_workflow Start Start: Support-bound aniline A Add aldehyde and 1% AcOH/DMA Start->A B Shake 5 min A->B C Add NaCNBH₃ (20 equiv, portions over 2h) B->C D Shake overnight at room temperature C->D E Filter and wash resin D->E F Cleave from resin (TFA treatment) E->F G HPLC Analysis F->G H Incomplete Reduction? (Aldehyde peak present) G->H Yes I Pure this compound Analog G->I No H->C Repeat step

mechanism cluster_cell Cell Membrane EGFR EGF Receptor (EGFR) TK Tyrosine Kinase Domain EGFR->TK Autophosphorylation Signaling Downstream Signaling Cascade TK->Signaling Disrupts LA This compound LA->TK Inhibition

References

Research Overview: Lavendustin B Analogs as HIV-1 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Lavendustin B was identified as a natural product that inhibits the interaction between HIV-1 integrase (IN) and its cellular cofactor, LEDGF/p75. The following table summarizes the core findings from a study that designed and synthesized more potent analogs [1].

Aspect Description
Parent Compound Lavendustin B (IC₅₀ = 94.07 μM in inhibiting IN-LEDGF/p75 binding in vitro) [1].
Rational Design Strategy Structure-based design using the X-ray crystal structure of the HIV-1 IN catalytic core domain (CCD). Focus on modifying the benzylamino-hydroxybenzoic acid scaffold to better fit the hydrophobic pocket at the IN dimer interface [1].
Key Structural Modifications Removal of the 2-hydroxy group from Lavendustin B. Introduction of halogen atoms (Cl, F) and methyl substituents on the benzene rings to explore hydrophobic regions [1].
Primary Experimental Findings Six designed analogs showed improved potency over Lavendustin B in in vitro assays. All analogs inhibited IN-LEDGF/p75 binding more effectively than the parent compound. Analogs exhibited a multimodal allosteric mechanism, also weakly inhibiting LEDGF/p75-independent IN catalytic activity [1].

Detailed Synthesis and Methodology

The synthesis of the Lavendustin B analogs was achieved through a convergent synthetic route. The following workflow outlines the key steps involved in preparing the core scaffold and coupling the final pieces [1].

G Start Start: Commercially Available Starting Materials SubStep1 Synthesis of Aminobenzoic Acid Intermediate Start->SubStep1 SubStep2 Synthesis of Substituted Benzylamine Intermediate Start->SubStep2 Step1 Step 1: Esterification (Protection of carboxylic acid) SubStep1->Step1 Step4 Step 4: Alkylation (Coupling with substituted benzyl halides) SubStep2->Step4 Coupling Step2 Step 2: Nitration (Introduction of nitro group) Step1->Step2 Step3 Step 3: Reduction (Conversion of nitro to amino group) Step2->Step3 Step3->Step4 Step5 Step 5: Ester Hydrolysis (Deprotection to free carboxylic acid) Step4->Step5 Final Final Product: Lavendustin B Analog Step5->Final

Diagram showing the convergent synthetic route for Lavendustin B analogs.

The critical coupling step (Step 4, alkylation) involves a reductive amination reaction. This is the specific point in the protocol where sodium cyanoborohydride (NaCNBH3) is used as a reducing agent to form the stable benzylamine linkage in the final molecule [1].

Mechanism of Action and Biological Pathway

The designed Lavendustin B analogs function as allosteric HIV-1 integrase inhibitors. The following diagram illustrates their multimodal mechanism of action within the viral lifecycle [1].

G Inhibitor Lavendustin B Analog IN HIV-1 Integrase (IN) Inhibitor->IN 1. Binds Allosteric Site on IN Dimer Inhibitor->IN 2. Promotes Aberrant IN Multimerization IN_LEDGF Functional IN-LEDGF/p75 Complex IN->IN_LEDGF Required for Multimer Aberrant IN Multimerization IN->Multimer LEDGF LEDGF/p75 Cofactor LEDGF->IN_LEDGF Binds Integration Successful Viral DNA Integration IN_LEDGF->Integration NoIntegration Failed Integration Non-infectious Virion Multimer->NoIntegration

Diagram illustrating the multimodal allosteric mechanism of Lavendustin B analogs.

How to Proceed with Your Optimization

Since the specific optimization data for NaCNBH3 is not available in the literature I found, here are some practical steps you can take:

  • Consult Specialized Databases: Use platforms like SciFinder or Reaxys to search specifically for synthetic procedures involving reductive amination in complex molecules similar to Lavendustin A.
  • Systematic Experimental Design: You may need to set up a series of small-scale reactions where you vary the equivalents of NaCNBH3 (e.g., from 1.0 to 3.0 equivalents) while keeping all other parameters constant. Monitor the reaction yield and the formation of side products (like the reduced aldehyde or tertiary amines) using TLC, LC-MS, or NMR.
  • Review General Best Practices: General organic chemistry resources and laboratory manuals often provide guidelines and troubleshooting tips for reductive amination, which can be directly applied to your system.

References

troubleshooting Lavendustin A cytotoxicity in cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action & Potential Cytotoxicity

Understanding how Lavendustin A works is key to troubleshooting its side effects.

  • Primary Mechanism: this compound is a tyrosine kinase inhibitor. Its analogs are known to potently inhibit the Epidermal Growth Factor Receptor (EGFR), which is a major driver of proliferation in many cancer cells [1]. Effective cytotoxicity in target cancer cells is often the desired outcome via this mechanism.
  • Bystander Cytotoxicity in Non-Target Cells: The problem arises when this effect damages non-target, healthy cells in your culture. This can occur because:
    • Off-Target Kinase Inhibition: this compound might inhibit other kinases beyond your intended target, disrupting essential signaling pathways in your cell lines.
    • Synergistic Toxicity: Research has shown that this compound can exhibit synergistic toxicity when combined with other stressors, such as low-dose hydrogen peroxide (H₂O₂) [2]. If your experimental conditions involve oxidative stress (e.g., from cell media, transfection, or other treatments), the combined effect could lead to unexpected cell death.

Troubleshooting Guide & Experimental Optimization

Here is a structured approach to diagnose and resolve cytotoxicity issues.

Frequently Asked Questions
  • Q: How can I confirm that the cell death I'm seeing is due to this compound and not my experimental conditions?

    • A: Always include a vehicle control (e.g., the solvent used to dissolve this compound, like DMSO) at the same concentration as your highest treatment dose. This isolates the compound's effect from the solvent's toxicity.
  • Q: My cancer cells are dying as expected, but my normal cell lines are also highly affected. What should I do?

    • A: This points to a lack of selectivity. Your first step should be to determine the Selective Index (SI). This involves establishing the IC₅₀ for your target cancer cells and the CC₅₀ (cytotoxic concentration 50%) for your normal cells. A low SI means the compound is generally toxic, and you may need to alter the concentration or seek a more specific inhibitor [3].
  • Q: The cytotoxicity results are inconsistent between my 2D and 3D cell culture models.

    • A: This is a known limitation of 2D assays. As noted in the search results, compounds that are safe in an organism can show cytotoxicity in cell culture, and vice versa [3]. It is crucial to validate key findings in a more physiologically relevant 3D model, as was done in the synergistic toxicity study with this compound [2].
Key Experiments to Run

To systematically address the issue, incorporate the following experiments into your workflow. The diagram below outlines the logical flow of this troubleshooting process.

G Start Observed Cytotoxicity in Cell Lines A Run Dose-Response Curve (MTT/LDH Assay) Start->A B Confirm Apoptosis (Annexin V/PI Staining) A->B C Check for Cell Cycle Arrest (Flow Cytometry) B->C D Investigate Mechanism (e.g., EGFR Inhibition, Oxidative Stress) C->D E Optimize Protocol (Adjust Dose, Timing, Conditions) D->E F Re-test Cytotoxicity E->F F->A Repeat if needed

The table below provides a summary of the recommended assays and their purposes.

Assay Type Key Measurement Troubleshooting Insight Protocol Summary
Dose-Response (MTT) [3] [4] Cell Viability (IC₅₀) Determines the toxic concentration threshold and optimal window. Plate cells, treat with this compound serial dilution for 24-72h, add MTT, incubate 2-4h, solubilize formazan crystals, measure absorbance at 570nm.
LDH Release [3] Membrane Integrity Differentiates between apoptotic (low LDH) and necrotic (high LDH) cell death. Treat cells, collect supernatant, mix with LDH assay reagents, measure absorbance at 490nm.
Annexin V/PI Apoptosis [1] Early/Late Apoptosis & Necrosis Confirms if death is via the apoptosis pathway, consistent with kinase inhibition. Harvest cells, stain with Annexin V-FITC and Propidium Iodide (PI), analyze by flow cytometry.
Cell Cycle Analysis [1] Cell Cycle Phase Distribution Checks for cell cycle arrest (e.g., G1, S, G2/M phase), a common mechanism for Lavendustin analogs. Fix cells with ethanol, treat with RNase, stain DNA with PI, analyze DNA content by flow cytometry.

Advanced Considerations & Future Directions

  • Transcriptomic Profiling: For persistent, unexplained cytotoxicity, consider a transcriptomic analysis. Modern approaches use machine learning models trained on cellular transcriptome and viability data to identify "Cytotoxicity Signature" genes, which can provide deep insights into the mechanism of action [5].
  • Non-Cytotoxic Analogs: If cytotoxicity remains a barrier for your application (e.g., in non-oncology research), explore the emerging field of non-cytotoxic payloads. The philosophy of using "smarter" rather than "stronger molecules" is gaining traction in drug development [6].

References

reducing Lavendustin A variability in tyrosine kinase assays

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Reducing Lavendustin A Variability

Here is a question-and-answer guide addressing common issues with this compound in tyrosine kinase assays.

Q1: What are the primary sources of variability when using this compound in kinase assays, and how can they be mitigated? The variability can often be traced back to the compound's properties and assay conditions. The table below summarizes the main issues and their solutions.

Source of Variability Underlying Reason Recommended Solution Key Experimental Parameters to Standardize

| Solubility & Stability | this compound is a phenolic compound [1]. Aqueous solutions may be unstable, leading to precipitation and loss of effective concentration. | Use fresh DMSO stock solutions. Avoid repeated freeze-thaw cycles. Pre-dilute in assay buffer immediately before use. | • DMSO stock concentration • Final DMSO percentage in assay (<0.1-1%) • Buffer composition and pH | | Enzymatic Assay Conditions | Non-optimized reaction kinetics can lead to inconsistent inhibition readouts. | Conduct initial rate experiments to determine the linear range for the enzyme. Adhere to Michaelis-Menten conditions. | • Enzyme concentration (low nM-range) • ATP concentration (near Km(ATP)) • Substrate concentration • Incubation time and temperature | | Cellular Assay Conditions | In cells, off-target effects or modulation of other pathways (e.g., steroidogenesis [2]) can confound results. | Use multiple control kinase inhibitors (e.g., GF109203X for PKC [3]). Validate findings with genetic knockdown (RNAi). | • Cell line and passage number • Serum concentration during treatment • Duration of treatment • Use of a sham control (DMSO-only) | | Detection Method | Inconsistent signal detection can amplify variability. | Use a robust detection method. For cellular EGFR activity, consider a live-cell biosensor assay that measures granule formation upon receptor activation [4]. | • Assay platform (e.g., fluorescence, luminescence) • Signal normalization method (e.g., to total protein) |

Q2: Are there any specific experimental protocols that can improve reproducibility with this compound? Yes, standardizing the protocol is key. Here is a detailed methodology for a cell-based assay, adapted from general practices for kinase inhibitors and incorporating insights from this compound research [3] [4].

Detailed Protocol: Assessing this compound's Effect on EGFR Signaling in Cells

  • Objective: To measure the inhibitory effect of this compound on Epidermal Growth Factor Receptor (EGFR) activation in a live-cell system.
  • Materials:
    • Cell line: A549 (human lung adenocarcinoma, wild-type EGFR) or similar [4].
    • This compound: Prepare a 10 mM stock solution in 100% DMSO. Aliquot and store at -20°C. Avoid more than 3 freeze-thaw cycles.
    • Control inhibitors: e.g., Erlotinib (EGFR inhibitor) or a non-specific inhibitor.
    • EGF ligand.
    • Assay buffers and fixatives.
  • Procedure:
    • Cell Seeding: Seed A549 cells in a 384-well microplate at a density of 2,000-5,000 cells per well in complete growth medium. Incubate for 24 hours at 37°C.
    • Serum Starvation: Replace the medium with a low-serum (e.g., 0.5% FBS) or serum-free medium. Incubate for 12-24 hours to synchronize cells and reduce basal kinase activity.
    • Compound Treatment:
      • Prepare working concentrations of this compound (e.g., 0.1, 1, 10 µM) in pre-warmed serum-free medium. Ensure the final DMSO concentration is the same in all wells (e.g., 0.1%).
      • Aspirate the starvation medium and add the compound solutions to the cells.
      • Pre-incubate cells with this compound for 60-90 minutes before stimulation to allow for adequate cellular uptake and target engagement.
    • Stimulation and Fixation:
      • Stimulate the cells by adding EGF to a final concentration of 500 nM directly to the wells.
      • Incubate at room temperature for 70 minutes to allow for full receptor activation and internalization [4].
      • Fix cells with 4% paraformaldehyde for 20 minutes at room temperature.
    • Immunostaining & Detection:
      • Permeabilize cells with 0.05% Triton X-100 for 10 minutes.
      • Block with 10% goat serum for 1.5 hours.
      • Incubate with a primary antibody against phosphorylated EGFR (e.g., anti-p-EGFR conjugated to Alexa Fluor 647) for 1 hour.
      • Wash and image using a high-content analyzer or plate reader.
  • Data Analysis: Quantify the fluorescence intensity or, if using a biosensor, the number of fluorescent granules per cell [4]. Normalize data to the DMSO-only control (100% activity) and unstimulated cells (0% activity). Plot dose-response curves to determine IC₅₀ values.

This compound in the EGFR Signaling Pathway

To better understand this compound's mechanism and where variability might be introduced in the signaling cascade, refer to the following diagram of the EGFR signaling pathway. This compound acts as a protein tyrosine kinase inhibitor, primarily targeting the intracellular kinase domain of the EGFR.

G EGF EGF EGFR EGFR (Receptor) EGF->EGFR Binds KinaseDomain Kinase Domain (Intracellular) EGFR->KinaseDomain Activates LavendustinA This compound LavendustinA->KinaseDomain Inhibits Transphosphorylation Trans- phosphorylation KinaseDomain->Transphosphorylation DownstreamPathways Downstream Pathways (MAPK, PI3K/Akt, JAK/STAT) Transphosphorylation->DownstreamPathways CellularResponse Cellular Response (Proliferation, Survival) DownstreamPathways->CellularResponse

This diagram illustrates the point of inhibition by this compound within the EGFR signaling cascade. Variability in measuring its effect can originate at any step after EGF binding, especially at the kinase activity step it directly targets.

References

improving Lavendustin A stability in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Lavendustin A: Solubility & Stability Profile

The core issue is that this compound itself has poor aqueous solubility, which directly impacts its stability in solution [1]. Understanding its basic properties is the first step in troubleshooting.

The table below summarizes the key solubility data for this compound [2] [3]:

Property Description
Molecular Weight 381.38 g/mol
Chemical Formula C({21})H({19})NO(_6)
Solubility in Water Poor (Not quantitatively specified)
Soluble Solvents DMSO (100 mg/mL, 262.21 mM), Ethanol (25 mM)

Strategies for Enhanced Solubility and Stability

While direct studies on this compound are limited, proven strategies exist for managing compounds with poor aqueous stability. The general principle is to use a co-solvent system: first dissolve this compound in a pure, fresh aliquot of DMSO to create a high-concentration stock solution, and then dilute this stock into an aqueous buffer for your working solution [3].

Here are some standard experimental protocols you can adapt, based on recommended formulations for similar compounds [3].

Protocol 1: PEG300/Tween-80/Saline System This is a common and well-tolerated system for in vitro and in vivo studies.

  • Stock Solution: 25 mg/mL in pure DMSO.
  • Working Solution (2.5 mg/mL):
    • Add 100 µL of the DMSO stock solution to a vial.
    • Add 400 µL of PEG300. Vortex until clear.
    • Add 50 µL of Tween-80. Vortex until mixed.
    • Add 450 µL of Saline (0.9% NaCl). Vortex thoroughly.
    • The final concentration is achieved, and the solution should be clear.

Protocol 2: SBE-β-CD/Saline System SBE-β-CD (Sulfobutylether-β-cyclodextrin) can form inclusion complexes to enhance solubility and stability.

  • Stock Solution: 25 mg/mL in pure DMSO.
  • Working Solution (2.5 mg/mL):
    • Add 100 µL of the DMSO stock solution to a vial.
    • Add 900 µL of 20% SBE-β-CD in Saline. Vortex until a clear solution is formed.
    • Preparation of 20% SBE-β-CD in Saline: Dissolve 2 g of SBE-β-CD powder in 10 mL of saline and mix completely until clear [3].

The following diagram illustrates the logical decision process for selecting and troubleshooting these formulation strategies.

G Start Start: this compound Poor Aqueous Solubility P1 Prepare stock solution in pure, fresh DMSO Start->P1 P2 Dilute stock into aqueous-based vehicle P1->P2 P3 Observe Solution Clarity P2->P3 C1 Is the final working solution clear and stable? P3->C1 S1 Success Proceed with experiment C1->S1 Yes S2 ✘ Problem: Precipitation or Instability Occurs C1->S2 No A1 Try Alternative Vehicle: SBE-β-CD in Saline S2->A1 A2 Optimize stock-to-vehicle ratio (e.g., less stock) S2->A2 A3 Ensure DMSO is fresh, anhydrous, and high-quality S2->A3 A4 Consider advanced methods: Nanocrystals, Solid Dispersions S2->A4 A1->P2 A2->P2 A3->P1

Frequently Asked Questions (FAQs)

Q1: Why does my this compound working solution become cloudy or form a precipitate? This is a classic sign of the compound crashing out of solution.

  • Cause: The final concentration may be too high for the chosen solvent system, or the DMSO stock solution may have absorbed moisture, reducing its solubility power.
  • Solution: Ensure you are using the recommended co-solvent protocols. Use fresh, anhydrous DMSO for stock preparation. You can also try reducing the percentage of the DMSO stock in the final working solution or switching to a more robust solvent system like the SBE-β-CD method.

Q2: How should I store this compound stock and working solutions?

  • Stock Solution (in pure DMSO): Aliquot and store at -20°C to -80°C under an inert gas (e.g., nitrogen) if possible, to prevent oxidation and moisture absorption [3]. Avoid repeated freeze-thaw cycles.
  • Working Solution (in aqueous buffer): It is highly recommended to prepare working solutions fresh just before use. If necessary, they can be stored at 4°C for short periods (e.g., a few hours to one day), but stability should be verified experimentally.

Q3: Are there more advanced strategies I can explore for long-term formulation? Yes. If co-solvent methods are insufficient for your application (e.g., in vivo studies), consider techniques specifically designed for poorly water-soluble drugs [1]:

  • Drug Nanocrystals: Reducing the drug particle size to the nanoscale can dramatically increase surface area and dissolution rate.
  • Solid Dispersion: Embedding the drug in a hydrophilic polymer matrix (e.g., PVP, HPMC) can create an amorphous form with higher solubility.
  • Lipid-Based Systems: Using soft gel capsules or self-emulsifying drug delivery systems (SEDDS) can keep the drug in a dissolved state.

References

optimizing Lavendustin A concentration for EGFR inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Lavendustin A: Key Biochemical Data

The table below summarizes the essential quantitative data for this compound, which is critical for planning your experiments.

Property Description / Value
Primary Target & IC₅₀ EGF receptor tyrosine kinase (IC₅₀ = 11 nM) [1] [2]
Other Kinase Targets pp60c-src (IC₅₀ = 500 nM); CaMK II (IC₅₀ = 0.2 µM); Little effect on PKA or PKC (IC₅₀ > 200 µM) [1] [3]
Mechanism of Action Cell-permeable, reversible, substrate-competitive inhibitor; does not compete with ATP [1]. A slow, tight-binding inhibitor that forms a two-step complex (EI → EI*) [2].
Solubility & Storage Soluble in DMSO (≥10 mg/mL); stock solutions stable for ~1 month at -20°C; protect from light [1] [4].
Reported Additional Bioactivities Inhibits NMDA-stimulated cGMP production (IC₅₀ = 30 nM); suppresses VEGF-driven angiogenesis; exhibits anti-proliferative properties [1].

Experimental Protocol & Workflow

This experimental workflow outlines the key steps for conducting an EGFR kinase inhibition assay using this compound, based on kinetic analysis studies [2].

Start Prepare Stock Solution A Pre-incubate Enzyme and Inhibitor Start->A B Initiate Reaction with ATP/Substrate A->B C Monitor Reaction (Kinetic Readout) B->C D Analyze Data (Determine IC₅₀/Kᵢ) C->D End Interpret Mechanism D->End

The following details expand on the workflow diagram:

  • Stock Solution Preparation: Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO. Aliquot and store protected from light at -20°C [1] [4].
  • Critical Pre-incubation: Pre-incubate the recombinant EGFR intracellular domain with this compound for 15-30 minutes before starting the reaction. This is crucial as this compound is a slow-binding inhibitor and requires time to form the tight EI* complex for full inhibitory effect [2].
  • Reaction Initiation & Monitoring: Start the kinase reaction by adding ATP and a peptide substrate. Use a recombinant EGFR kinase domain for a clean system. Monitor phosphorylation in real-time using a continuous spectrophotometric or fluorometric assay to obtain kinetic data [2].
  • Data Analysis: Fit the dose-response data to determine the IC₅₀ value. For detailed mechanistic studies, perform pre-steady-state kinetic analysis to calculate the individual rate constants for the two-step inhibition model [2].

Troubleshooting Common Issues

Here are solutions to some common problems researchers might encounter:

  • Problem 1: Low Potency or Inconsistent Results

    • Possible Cause: The inhibitor may not have reached equilibrium. This compound acts via a two-step mechanism, and a short incubation time will not show its full potency.
    • Solution: Ensure an adequate pre-incubation time (at least 15-30 minutes) of the enzyme with the inhibitor before starting the reaction [2].
  • Problem 2: Precipitate in Assay Buffer

    • Possible Cause: this compound is dissolved in DMSO, and adding the stock directly to an aqueous buffer can cause precipitation.
    • Solution: Ensure the final DMSO concentration in the assay does not exceed 1%. Just prior to use, further dilute the DMSO stock with an aqueous buffer. Sonication can help if precipitation occurs [1] [4].
  • Problem 3: Off-Target Effects in Cellular Models

    • Possible Cause: In cell-based assays, the observed phenotype (e.g., cytotoxicity) might not be due to EGFR inhibition. Some lavendustin analogs have been shown to inhibit tubulin polymerization, which can cause anti-mitotic effects [5].
    • Solution: Include appropriate controls. Use a COMPARE analysis of your cytotoxicity profile against known agents. To confirm EGFR-specific effects, monitor direct downstream targets like ERK1/2 phosphorylation [5].

The EGFR Signaling Context

Understanding where this compound acts is key to interpreting your results. The EGFR signaling pathway features a "bow-tie" (or hourglass) architecture, where many inputs converge on a core set of molecules (like Ras, Src, and PIPs) to produce diverse cellular outputs [6]. This compound, as a substrate-competitive inhibitor, acts at the receptor level, blocking the signal at its origin within this complex network [1].

References

addressing off-target effects of Lavendustin A in vascular studies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Lavendustin A's Mechanism and Off-Target Profile

This compound is a potent and cell-permeable tyrosine kinase inhibitor. Its primary and off-target activities are summarized in the table below.

Aspect Details
Primary Known Targets Epidermal Growth Factor Receptor (EGFR/ErbB1) Tyrosine-Protein Kinase Lck [1]

| Reported Off-Target Activities | • Steroidogenesis: Inhibition of progesterone and estradiol synthesis in human granulosa luteal cells, affecting 3β-HSD and 17β-HSD enzyme activity [2]. • Neuronal Signaling: Inhibition of NMDA-stimulated cGMP production [3]. | | Mechanism of Action (Primary) | Slow, tight-binding inhibitor of EGFR; forms an initial complex (EI) that slowly isomerizes into a very tight complex (EI*). It is a hyperbolic mixed-type inhibitor concerning both ATP and peptide substrates [4]. | | Potency (IC₅₀) | 11 nM for EGFR tyrosine kinase [3] |

The following workflow outlines a systematic approach to confirm intended targeting and investigate off-target effects:

Start Start: Unexplained Experimental Result Step1 Confirm On-Target Effect (Verify this compound is working) Start->Step1 Step2 Investigate Known Off-Target Pathways Step1->Step2 Step3 Review Experimental System for Confounding Factors Step2->Step3 Step4A Hypothesis: On-target effect in your system Step3->Step4A Step4B Hypothesis: Off-target effect on steroid synthesis Step3->Step4B Step4C Hypothesis: System-specific confounding factor Step3->Step4C Step5 Design Validation Experiment (e.g., use alternative inhibitor) Step4A->Step5 Validate Step4B->Step5 Validate Step4C->Step5 Validate

Troubleshooting Guide & FAQs

Here are common questions and detailed protocols to address specific off-target issues.

FAQ 1: How can I confirm that my observed phenotypic effects are due to on-target EGFR inhibition and not an off-target effect?

  • Recommended Action: Perform a multi-pronged validation strategy.
    • Use a Positive Control: Replicate a known phenotype from literature. For example, in vascular studies, you might test this compound's documented effect of suppressing VEGF-induced angiogenesis [3].
    • Employ a Complementary Inhibitor: Use a second, structurally unrelated EGFR inhibitor (e.g., Gefitinib or Erlotinib [5]). If both inhibitors produce the same phenotypic outcome, confidence in an on-target effect increases.
    • Monitor Direct On-Target Markers: Assess the phosphorylation status of EGFR and its direct downstream signaling proteins (e.g., MAPK) via Western blot to confirm the compound is active and engaging its intended target in your system.
    • Dose-Response Analysis: Establish a dose-response curve. A sharp, expected IC₅₀ around 11 nM for the primary effect suggests on-target action, while effects occurring at much higher concentrations may indicate off-target activity.

FAQ 2: My study involves steroid hormone-producing cells. How do I address this compound's off-target effects on steroid synthesis?

  • Background: this compound can inhibit key enzymes in the steroidogenesis pathway, specifically 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD), thereby reducing progesterone and estradiol production [2].
  • Experimental Protocol to Isolate Effects:
    • Purpose: To determine if this compound's effect on your vascular phenotype is independent of its disruption of steroid synthesis.
    • Procedure:
      • Cell Culture: Set up your luteinized human granulosa cell model or other steroid-producing system [2].
      • Treatment Groups:
        • Group 1: Vehicle control (e.g., DMSO).
        • Group 2: this compound at your working concentration.
        • Group 3: A positive control for steroid synthesis inhibition (optional).
      • Substrate Supplementation: Supplement the culture media with specific steroidogenic precursors:
        • For progesterone measurement: Use 10⁻⁷ M pregnenolone [2].
        • For estradiol measurement: Use 10⁻⁷ M estrone, androstenedione, or testosterone [2].
      • Acute vs. Chronic Exposure:
        • Acute (4-hour): Expose cells to this compound and substrates for 4 hours. This primarily tests post-translational enzyme inhibition.
        • Chronic (24-48 hour): Pre-incubate cells with this compound for 24 hours before adding substrates for a 4-hour assay. This can reveal effects on enzyme expression.
      • Analysis: Measure progesterone and estradiol levels in the culture supernatant via ELISA or radioimmunoassay.
    • Troubleshooting: If steroid levels are significantly suppressed but your vascular phenotype persists in a system devoid of steroid production, the vascular effect is likely direct. If the vascular effect is lost, it may be secondary to the disruption in steroid signaling.

FAQ 3: What is the best practice for using this compound in cell culture to minimize unintended side effects?

  • Recommended Best Practices:
    • Start Low, Go Slow: Begin with the lowest effective concentration. Use its known IC₅₀ of 11 nM for EGFR as a starting point and perform a dose-response curve in your specific system. Avoid prolonged use of high concentrations (e.g., 50 μM) shown to cause significant off-target steroidogenic effects [2].
    • Control for Solvent: Use the lowest possible concentration of DMSO (or other vehicle) in all treatment and control groups, as solvents can independently affect cell health.
    • Shorten Exposure Time: If experimentally feasible, minimize the duration of exposure to the compound to reduce the accumulation of off-target effects, especially for chronic effects on steroid synthesis [2].
    • Use Multiple Assays: Do not rely on a single readout. Corroborate findings with multiple assays to distinguish primary effects from secondary consequences.

References

handling Lavendustin A stock solution preparation and storage

Author: Smolecule Technical Support Team. Date: February 2026

Lavendustin A: Basic Properties & Handling

For a quick reference, here are the core technical details for this compound:

Property Specification
Chemical Name 5-[[(2,5-Dihydroxyphenyl)methyl][(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid [1]
CAS Number 125697-92-9 [2] [1] [3]
Molecular Formula C21H19NO6 [2] [1] [3]
Molecular Weight 381.38 g/mol [2] [1] [3]
Purity ≥98% [1]
Solubility Soluble to 25 mM in DMSO and to 25 mM in ethanol [1]. A solution of 100 mg/mL (262.21 mM) in DMSO is achievable, though the DMSO must be dry as the compound is hygroscopic [2].
Storage (Solid) Desiccate at -20°C [1]. It is recommended to store under nitrogen [2].
Storage (Solution) For DMSO stock solutions: -80°C for 6 months; -20°C for 1 month (stored under nitrogen) [2].

Stock Solution Preparation & Storage

Q1: How do I prepare a stable stock solution of this compound?

  • Recommended Solvent: Anhydrous DMSO is the preferred solvent. It is crucial to use newly opened, dry DMSO because this compound is hygroscopic (absorbs moisture from the air), and water can affect its stability and concentration [2].
  • Concentration: A common high-concentration stock is 10-25 mM [2] [1].
  • Procedure for Accuracy:
    • Weigh the compound accurately. If the reagent is not 100% pure, account for the stated purity in your concentration calculation [4].
    • Transfer the weighed solid to a volumetric flask, which provides higher accuracy than measuring cylinders or pipettes [4].
    • Add the solvent (DMSO) to the mark on the flask to achieve the exact final volume.
    • Aliquot the solution into smaller, single-use vials.
    • Store the aliquots under the recommended conditions (-80°C for long-term; -20°C for short-term) under an inert atmosphere like nitrogen to prevent degradation [2].

Q2: What are the best practices for storing this compound?

  • Solid Form: Always desiccate the powder and store it at -20°C [1]. Storing under nitrogen is recommended to enhance stability [2].
  • Stock Solution: For DMSO stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. Using airtight vials and minimizing freeze-thaw cycles by creating single-use aliquots is critical for maintaining stability [2].
  • Lab Inventory Management: Implement a First-In, First-Out (FIFO) policy and use a digital system to track expiration dates and storage locations, ensuring proper stock rotation and reducing waste [5].

Experimental Use & Troubleshooting

Q3: How is this compound used in experiments, and what is its mechanism of action? this compound is a potent, cell-permeable, and ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with an IC50 of 11 nM [2] [1] [3]. It is highly selective, showing no significant inhibition of Protein Kinase A (PKA) or Protein Kinase C (PKC) at concentrations up to 100 μM [2] [1]. It also inhibits p60c-src tyrosine kinase with an IC50 of 500 nM [1]. Its biological activities include suppression of VEGF-induced angiogenesis [2].

The following diagram illustrates its mechanism and a typical experimental workflow:

G EGFR EGFR DownstreamSignaling Downstream Signaling & Angiogenesis EGFR->DownstreamSignaling ATP ATP ATP->EGFR Binds LavA This compound LavA->EGFR Competitively Inhibits ExperimentStart Prepare this compound Stock Solution Step2 Dilute in assay buffer ExperimentStart->Step2 Step3 Apply to cellular/system model Step2->Step3 Step4 Measure Inhibition of EGFR Autophosphorylation Step3->Step4

Q4: What should I do if my this compound solution precipitates or seems inactive?

  • Precipitation: This can occur if the stock solution is exposed to moisture or if a highly concentrated DMSO stock is added to an aqueous buffer. First, ensure the stock was prepared in pure, dry DMSO. When diluting for experiments, try adding the DMSO stock slowly to the vigorously stirring aqueous buffer to facilitate proper mixing.
  • Loss of Activity: This is most often due to:
    • Improper Storage: Check that the solid and solutions have been stored correctly, desiccated, and under nitrogen if possible [2] [1].
    • Repeated Freeze-Thaw Cycles: Always use fresh aliquots to avoid this.
    • Using an Expired Solution: Adhere to the recommended storage durations and label all vials with the preparation date [5].

Q5: Are there any safety or compatibility concerns?

  • Safety: this compound is labeled "For research use only" and not for human consumption [2]. Refer to the Safety Data Sheet (SDS) for specific handling and disposal instructions.
  • In-Use Compatibility: While specific data on administration devices is not available, general best practices for biologics suggest considering compatibility with filters, syringes, and IV tubing if used in animal studies. Proactive testing can generate "preemptive data" to address potential handling problems [6].

Key Takeaways for Your Support Center

  • Accuracy is Paramount: Using volumetric flasks and accounting for reagent purity is fundamental for reproducible stock solutions [4].
  • Moisture is the Enemy: The stability of this compound is highly dependent on protecting it from water. Use dry DMSO and store desiccated.
  • Aliquot and Record: Creating single-use aliquots and maintaining meticulous records of preparation dates and concentrations will prevent most common issues [5].

References

Lavendustin A vs Lavendustin B efficacy in angiogenesis

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy in Angiogenesis: A Direct Comparison

The table below summarizes the key experimental findings on the efficacy of Lavendustin A and Lavendustin B in suppressing VEGF-induced angiogenesis, primarily from a pivotal 1995 study [1] [2].

Feature This compound Lavendustin B
Primary Role Potent tyrosine kinase inhibitor [3] Inactive analog; used as a negative control [1] [2]
Effect on VEGF-induced Angiogenesis Significant suppression [1] [2] [4] No inhibitory effect [1] [2]
Quantitative Effect on Blood Flow Reduced VEGF-induced 133Xe clearance from 32.9% to 20.9% [1] [2] No significant effect on VEGF-induced 133Xe clearance [1] [2]
Quantitative Effect on Tissue Growth Reduced fibrovascular growth area from 62.4% to 21.6% [1] [2] No significant effect on fibrovascular growth area [1] [2]
Proposed Primary Mechanism Inhibition of VEGF receptor tyrosine kinase activity, blocking downstream signaling [1] [2] Lacks critical structural components for effective tyrosine kinase inhibition [5]

Detailed Experimental Evidence

The core findings are based on a well-established rat sponge implant model [1] [2]. Here are the key methodological details:

  • In-Vivo Model: Subcutaneous sponge implants in rats were used to simulate and study the process of new blood vessel formation (angiogenesis) [1].
  • Angiogenesis Induction: Angiogenesis was stimulated by the daily local administration of 250 ng of VEGF165 (Vascular Endothelial Growth Factor) into the sponge [1] [2].
  • Inhibitor Administration: The inhibitors, This compound (10 μg) and Lavendustin B (10 μg), were co-administered daily with VEGF [1] [2].
  • Efficacy Measurements: The neovascular response was quantitatively assessed after 8 days using two primary methods:
    • Functional Blood Flow: Measured via the clearance rate of 133Xe (Xenon-133) from the sponge tissue [1] [2].
    • Morphometric Analysis: Histological studies and measurement of the total fibrovascular growth area within the sponge, providing a structural assessment of new vessel formation [1] [2].

Mechanism of Action and Chemical Basis

The stark difference in efficacy stems from their chemical structures and resulting biological activity.

  • This compound is a potent and selective inhibitor of protein tyrosine kinases (PTKs), including the Epidermal Growth Factor Receptor (EGFR) and the VEGF receptor [3]. VEGF stimulates angiogenesis by binding to its receptor (VEGFR), which activates the receptor's intrinsic tyrosine kinase activity, triggering a downstream signaling cascade. By inhibiting this kinase activity, this compound blocks the critical signal for endothelial cell proliferation and new blood vessel formation [1] [2].
  • Lavendustin B is a structurally related analog that lacks this potent inhibitory activity. Research into derivatives has shown that minor changes to the hydroxybenzyl substituents of the Lavendustin structure can completely abolish tyrosine kinase inhibitory function [5]. Its ineffectiveness in the sponge model confirms that it serves as an ideal negative control, demonstrating that the observed anti-angiogenic effects of this compound are due to specific tyrosine kinase inhibition and not non-specific toxicity [1] [2].

The following diagram illustrates the proposed signaling pathway and site of inhibition for this compound.

G VEGF VEGF VEGFR VEGF Receptor (Tyrosine Kinase) VEGF->VEGFR Binds Downstream Downstream Signaling (e.g., Cell Proliferation) VEGFR->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis LavA This compound LavA->VEGFR Inhibits LavB Lavendustin B LavB->VEGFR No Effect

Conclusion for Researchers

For researchers and drug development professionals, the evidence clearly delineates the roles of these two compounds:

  • This compound is a validated tool compound for selectively inhibiting tyrosine kinase-dependent angiogenesis, specifically against VEGF-driven pathways, as demonstrated in robust in-vivo models [1] [2].
  • Lavendustin B is an essential negative control for confirming that observed anti-angiogenic effects are due to on-target tyrosine kinase inhibition and not off-target artifacts [1] [2].

This clear efficacy distinction has guided the design of subsequent research, including the development of novel derivatives aimed at improving drug-like properties or exploring new mechanisms, such as tubulin polymerization inhibition [5] [6].

References

Lavendustin A compared to SDZ 281-977 antiproliferative effects

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Lavendustin A and SDZ 281-977

The table below summarizes the core differences in the properties and experimental data for this compound and its derivative, SDZ 281-977.

Feature This compound SDZ 281-977
Origin Microbial metabolite (lead compound) Modified partial structure of this compound [1] [2]
Primary Known Mechanism EGF receptor tyrosine kinase inhibitor [1] [2] Antimitotic agent (arrests cells in mitosis) [1] [2]
Key Molecular Target EGF receptor tyrosine kinase [3] Tubulin (inferred from mechanism) [4]
Multidrug Resistance Information not specified in search results Not subject to multidrug resistance (MDR) [1] [2]
In Vitro Efficacy Information not specified in search results Inhibits growth of human pancreatic (MIA PaCa-2) and vulvar carcinoma (A431) cells in the low micromolar range [1] [2]
In Vivo Efficacy Information not specified in search results Inhibits tumor growth in nude mice models (oral/IV administration) [1] [2]
Selectivity Information not specified in search results Selective antiproliferative activity; no antitumor effect in rat mammary tumor model [1]
Therapeutic Potential Serves as a progenitor for novel drug development Candidate for selected cancers, including those with MDR phenotype [1] [2]

Experimental Data and Protocols for SDZ 281-977

For researchers, the key experimental findings and methodologies related to SDZ 281-977 are detailed below.

  • In Vitro Antiproliferative Assay: The growth inhibitory effects of SDZ 281-977 were demonstrated against human cancer cell lines, including MIA PaCa-2 (pancreatic) and A431 (vulvar carcinoma). The compound's potency was in the low micromolar range. Tumor cells expressing the multidrug resistance phenotype remained as sensitive to SDZ 281-977 as their non-resistant counterparts [1] [2].
  • In Vivo Efficacy Models: Tumors induced in nude mice using MIA PaCa-2 or A431 cells responded to SDZ 281-977 administered either orally or intravenously. Importantly, at doses that effectively inhibited tumor growth, the compound was neither immunosuppressive nor hematosuppressive in mice [1].
  • Mechanism of Action Studies:
    • Cell-Free Kinase Assay: SDZ 281-977 was tested in a cell-free system and, in contrast to this compound, failed to inhibit EGF receptor tyrosine kinase, indicating a different primary mechanism [1] [2].
    • Cell Cycle Analysis: The antiproliferative mechanism was explained on a cellular level by the compound's ability to arrest cells in mitosis. This makes SDZ 281-977 the first example of an antimitotic agent derived from the tyrosine kinase inhibitor this compound [1] [2].

Divergent Signaling Pathways

The following diagram illustrates the fundamental difference in the mechanisms of action between the two compounds. This compound directly inhibits receptor tyrosine kinase signaling, while SDZ 281-977 targets the mitotic phase of the cell cycle.

G cluster_lav This compound Pathway cluster_sdz SDZ 281-977 Pathway RTK Receptor Tyrosine Kinase (EGFR) Downstream Proliferation Signaling RTK->Downstream Activates Lav This compound Lav->RTK Inhibits Prolif Unchecked Cell Proliferation Downstream->Prolif Promotes CellCycle Cell Cycle Progression Mitosis Mitosis Phase CellCycle->Mitosis Enters SDZ SDZ 281-977 SDZ->Mitosis Inhibits Note * SDZ 281-977 does not inhibit EGF receptor tyrosine kinase Arrest Mitotic Arrest Mitosis->Arrest Results in

Research Implications and Conclusion

The discovery of SDZ 281-977 underscores a critical principle in drug development: chemical modification of a lead compound can unexpectedly alter its mechanism, potentially leading to novel therapeutic candidates with distinct advantages.

  • Advantages of SDZ 281-977: Its primary advantage lies in its ability to circumvent multidrug resistance, a major challenge in oncology. Its antimitotic mechanism provides a tool to target tumors independent of growth factor signaling pathways [1] [2].
  • Research Considerations: The efficacy of SDZ 281-977 appears to be tumor-type dependent, as it showed no effect in a rat mammary tumor model [1]. Further research is needed to identify biomarkers that predict sensitivity.

References

Lavendustin A binding affinity versus computational predictions

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Binding Affinity of Lavendustin A

The following quantitative data for this compound's inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase comes from a detailed kinetic analysis [1].

Parameter Value Experimental Context
Overall Dissociation Constant (Kd) ≤ 1 nM Baculovirus-expressed recombinant intracellular domain of EGFR (EGFR-IC) [1].
Initial Dissociation Constant (Kd) 370 nM Rapidly formed initial enzyme-inhibitor complex (EI) [1].
Inhibition Mechanism Two-step, slow and tight binding Initial complex (EI) formation, followed by slow isomerization to a tight complex (EI*) [1].
Inhibition Type Hyperbolic mixed-type With respect to both ATP and peptide substrates [1].

Computational Prediction for Lavendustin Analogs

While computational data for this compound was not found, one study details a successful structure-based approach to improve the potency of Lavendustin B, an analog with a similar core structure [2]. The workflow and results are summarized below.

G Computational Workflow for Lavendustin Analog Design Start Start: Lavendustin B (Identified as a hit) Design Analog Design (Structural modifications on Lavendustin B scaffold) Start->Design Docking Molecular Docking (GOLD software) MD Molecular Dynamics (MD) Simulations Docking->MD MM_GBSA Binding Affinity Prediction (MM-GBSA method) MD->MM_GBSA Synthesis Synthesis of Top Analogs MM_GBSA->Synthesis Select top candidates based on predicted ΔG Design->Docking Assay Experimental Activity Assay Synthesis->Assay Result Result: Improved Inhibitory Potency Assay->Result

The table below shows the correlation between computationally predicted binding free energy (ΔGbind) and the experimental inhibitory activity (IC50) for Lavendustin B and one of its improved analogs [2].

Compound R Predicted ΔGbind (kcal/mol) Experimental IC50 (μM)
Lavendustin B - -18.09 94.07
Analog 2 2-Cl -24.99 Improved potency vs. Lavendustin B

This study demonstrates that computational predictions showed a good correlation with experimental results, successfully guiding the design of more potent analogs [2].

Key Experimental & Computational Methods

For context, here are the methodologies referenced in the data above.

Key Experimental Protocol: Kinetic Analysis [1]

  • Pre-steady-state kinetic analysis was used to characterize the two-step inhibition mechanism.
  • A preincubation protocol was employed to pre-equilibrate the enzyme with the inhibitor in the presence of one substrate.
  • Analysis of the data determined the dissociation constants for both the initial (EI) and final (EI*) complexes.

Computational Protocols for Affinity Prediction [2]

  • Molecular Docking: Performed with GOLD software to predict how the ligand binds to the protein's active site.
  • Molecular Dynamics (MD) Simulations: Used to simulate the physical movements of atoms in the protein-ligand complex over time, providing a more dynamic view than static docking.
  • Binding Free Energy Calculation: The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method was applied to snapshots from MD trajectories to estimate the binding affinity (ΔGbind).

How to Approach a Direct Comparison

Based on the available information, here is a potential pathway to create the comparison you need:

  • Benchmark Computational Tools: You could use the known experimental data for this compound from [1] as a benchmark. Run the structure of this compound against the EGFR target using modern software.
  • Use Current Software: Several drug discovery platforms like MOE, Schrödinger, and Cresset offer advanced binding affinity prediction tools, including molecular docking, MM/GBSA, and free energy perturbation (FEP) [3].
  • Validate with Experiment: The final step for any robust comparison is to validate computational predictions with experimental binding assays, such as Microscale Thermophoresis (MST) [4] or Isothermal Titration Calorimetry (ITC) [5].

References

Lavendustin A efficacy in multidrug resistant versus sensitive cells

Author: Smolecule Technical Support Team. Date: February 2026

Lavendustin Derivatives and Multidrug Resistance

The most direct evidence comes from research on SDZ 281-977, a derivative of Lavendustin A. A 1996 study found its anticancer effect was not subject to multidrug resistance.

Cell Line / Context Observation Implication
Tumor cells expressing MDR phenotype [1] [2] As sensitive to SDZ 281-977 as their non-resistant counterparts. Suggests this compound-derived compounds can overcome common drug resistance mechanisms.

This compound in Combination Therapy

A 2020 study investigated this compound in combination with low-dose hydrogen peroxide (H₂O₂) on colorectal and other cancer cells [3]. The experimental workflow and findings are summarized below.

cluster_treatment Treatment Groups Start Start: Cell Culture Setup A 2D Cell Cultures (CT26, HT29, SW480, MiaPaca, Panc01) Start->A B 3D Cell Cultures (Spheroids) Start->B C Treatment Groups A->C B->C D Viability Assay (Assessment of Cytotoxicity) C->D T1 This compound alone C->T1 T2 Low-dose H₂O₂ alone C->T2 T3 This compound + H₂O₂ C->T3 T4 Other Kinase Inhibitors C->T4 E Mechanistic Assays (Cell Cycle & Immunogenic Cell Death) D->E

The core finding was that this compound showed synergistic toxicity with low-dose H₂O₂ in the initial 2D screen on murine colorectal cancer cells (CT26) [3]. However, this synergistic effect was not confirmed in more complex 3D models of the other cancer cell lines tested (including human colorectal and pancreatic lines) [3]. This highlights the importance of model selection in drug efficacy studies.

Experimental Protocol for Combination Study

For the 2020 study by K. Jablonowski et al., the key methodology was as follows [3]:

  • Cell Lines: Used murine colorectal cancer cells (CT26) for initial 2D screening, followed by validation in 3D spheroids of human colorectal (HT29, SW480) and pancreatic (MiaPaca, Panc01) cancer lines.
  • Treatment:
    • This compound was applied from a library of 80 protein kinase inhibitors.
    • Oxidative stress was induced with a low, non-necrotic concentration of 50 µM Hydrogen Peroxide (H₂O₂).
  • Assays:
    • Cytotoxicity: Measured in both 2D and 3D cultures.
    • Cell Cycle Analysis: Conducted via flow cytometry.
    • Immunogenic Cell Death (ICD): Assessed by measuring the release of damage-associated molecular patterns (DAMPs) like HMGB1.

Interpretation and Research Direction

Available data suggests:

  • This compound derivatives show promise in bypassing multidrug resistance [1] [2].
  • This compound itself may have potential in targeted combination therapies, particularly those inducing oxidative stress, though its efficacy is model-dependent [3].
  • The underlying mechanism for SDZ 281-977's action against MDR cells is linked to antimitotic activity (arresting cell division) rather than its original tyrosine kinase inhibition target [1] [2].

A 2025 study on newer Lavendustin analogs also indicates that their anticancer activity involves polypharmacology, meaning they likely interact with multiple cellular targets beyond a single kinase [4].

References

validation of Lavendustin A EGFR inhibition in cell-free systems

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Data on Lavendustin A

The table below summarizes the key findings from the most relevant study identified, which used a baculovirus-expressed recombinant intracellular domain of the EGFR (EGFR-IC) in a cell-free system [1].

Inhibitor Initial Kd (EI Complex) Overall Kd (EI* Complex) Inhibition Mechanism Inhibition Type (vs. ATP & Peptide)
This compound 370 nM ≤ 1 nM Slow, tight-binding; two-step mechanism (EI → EI*) Hyperbolic mixed-type
RG 14467 (Analogue) 3.4 µM ≤ 30 nM Similar slow, tight-binding two-step mechanism Hyperbolic competitive (vs. ATP); Hyperbolic noncompetitive (vs. peptide) [1]

This study established that this compound is a potent, slow and tight-binding inhibitor of the EGFR tyrosine kinase. Its action follows a two-step mechanism where an initial enzyme-inhibitor complex (EI) rapidly forms, followed by a slow isomerization into an exceptionally tight complex (EI*), resulting in very high overall potency [1].

A later study also noted that some this compound analogues exhibit cytotoxicity that may be linked to the inhibition of tubulin polymerization, suggesting a potential dual mechanism of action that is distinct from pure EGFR inhibition [2].

EGFR Signaling Pathway and Inhibition Context

To better contextualize the role of EGFR inhibitors, the following diagram illustrates the core EGFR signaling pathway and the general site of action for tyrosine kinase inhibitors (TKIs) like this compound.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Downstream Activation of Downstream Pathways (e.g., RAS-RAF-MEK-ERK) Dimer->Downstream Outcome Cellular Outcomes (Proliferation, Survival) Downstream->Outcome TKI TKI Inhibitor (e.g., this compound) Kinase Kinase Domain TKI->Kinase Binds to ATP site ATP ATP ATP->Kinase Competes with

This pathway shows that ligand binding induces EGFR dimerization and autophosphorylation, activating downstream signaling. TKIs function by competing with ATP for binding to the kinase domain, thereby blocking signal transduction [3].

Suggestions for Further Research

The available data is limited for a direct product comparison. To build a more current and comprehensive guide, you may need to explore the following:

  • Focus on Modern EGFR Inhibitors: The field has moved far beyond this compound. Consider focusing your guide on clinically relevant generations of EGFR TKIs (e.g., Gefitinib [1st], Afatinib [2nd], Osimertinib [3rd], and emerging 4th-generation inhibitors) [4] [3] [5]. Recent clinical studies directly compare the efficacy and safety of these agents [4] [6].
  • Utilize Recent Review Articles: Look for recent systematic reviews or meta-analyses on EGFR inhibitors in journals like Nature Reviews Drug Discovery or the Journal of Medicinal Chemistry. These publications often provide synthesized data and comparative tables that are ideal for your purpose.
  • Investigate Cell-Free Validation Methods: For experimental protocol details, recent methodological papers on cell-free DNA (ctDNA) validation for EGFR mutation detection, while applied differently, can offer insights into current best practices for robust, reproducible biomarker analysis in cell-free systems [7] [8].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

381.12123733 g/mol

Monoisotopic Mass

381.12123733 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3Y0G32G2RV

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

125697-92-9

Wikipedia

Lavendustin a

Dates

Last modified: 08-15-2023

Synthesis and anticancer activity of chromone-based analogs of lavendustin A

Dong Hyuk Nam, Ki Yong Lee, Chang Sang Moon, Yong Sup Lee
PMID: 20630626   DOI: 10.1016/j.ejmech.2010.06.030

Abstract

Lavendustin A and hormothamnione were reported to exhibit cytotoxic effects on tumor cell lines. In the present studies, a series of chromone-based lavendustin analogs were synthesized as a simplified hybrid of hormothamnione and lavendustin A by the reductive-amination of formyl-chromone 5 with various amines followed by aminoalkylation. Most compounds synthesized showed significantly improved potencies compared to the standard compound 3 against most of cancer cell lines tested indicating that the removal of styryl group enhanced cancer cell growth inhibitory activities. Compound 4h and 4k showed the most potent inhibitory activities with GI(50) values in the range of 6.01-9.92 microg/ml on A-549 and HCT-15 cells.


A rapid synthesis of lavendustin-mimetic small molecules by click fragment assembly

Jieun Yoon, Jae-Sang Ryu
PMID: 20570145   DOI: 10.1016/j.bmcl.2010.05.014

Abstract

Lavendustin-mimetic small molecules modifying the linker -CH(2)-NH- with an 1,2,3-triazole ring have been synthesized via a click chemistry. Two pharmacophoric fragments of lavendustin were varied to investigate chemical space and the auxophoric -CH(2)-NH- was altered to an 1,2,3-triazole for rapid click conjugation. The small molecules were evaluated against HCT116 colon cancer and CCRF-CEM leukemia cell lines. Among 28 analogues, 3-phenylpropyl ester 26b inhibited CCRF-CEM leukemia cell growth with GI(50) value of 0.9microM.


Modulation of AMPA excitatory postsynaptic currents in the spinal cord dorsal horn neurons by insulin

D Spicarova, J Palecek
PMID: 20005924   DOI: 10.1016/j.neuroscience.2009.12.007

Abstract

Glutamate AMPA receptors are critical for sensory transmission at the spinal cord dorsal horn (DH). Plasma membrane AMPA receptor endocytosis that can be induced by insulin may underlie long term modulation of synaptic transmission. Insulin receptors (IRs) are known to be expressed on spinal cord DH neurons, but their possible role in sensory transmission has not been studied. In this work the effect of insulin application on fast excitatory postsynaptic currents (EPSCs) mediated by AMPA receptors evoked in DH neurons was evaluated. Acute spinal cord slices from 6 to 10 day old mice were used to record EPSCs evoked in visually identified superficial DH neurons by dorsal root primary afferent stimulation. AMPA EPSCs could be evoked in all of the tested neurons. In 75% of the neurons the size of the AMPA EPSCs was reduced to 62.1% and to 68.9% of the control values when 0.5 or 10 microM insulin was applied. There was no significant change in the size of the AMPA EPSCs in the remaining 25% of DH neurons. The membrane permeable protein tyrosine kinase inhibitor, lavendustin A (10 microM), prevented the insulin induced AMPA EPSC depression. Our results suggest a possible role of the insulin pathway in modulation of sensory and nociceptive synaptic transmission in the spinal cord.


Tyrosine kinase-independent inhibition by genistein on spermatogenic T-type calcium channels attenuates mouse sperm motility and acrosome reaction

Jin Tao, Yuan Zhang, Shengnan Li, Weihao Sun, Tuck Wah Soong
PMID: 18789523   DOI: 10.1016/j.ceca.2008.07.004

Abstract

Although the protein tyrosine kinase (PTK) inhibitor, genistein, has been widely used to investigate the possible involvement of PTK during reproductive functions, it is unknown whether it modulates sperm calcium channel activity. In the present study, we recorded T-type calcium currents (I(Ca,T)) in mouse spermatogenic cells using whole-cell patch clamp and found that extracellular application of genistein reversibly decreased I(Ca,T) in a concentration-dependent manner (IC(50) approximately 22.7 microM). To determine whether TK activity is required for I(Ca,T) inhibition, we found that peroxovanadate, a tyrosine phosphatase inhibitor, was ineffective in preventing the inhibitory effect of genistein. Furthermore, intracellular perfusion of the cells with ATP-gamma-S also did not alter the inhibitory effect of genistein. To further reveal the direct inhibitory mechanism of genistein on I(Ca,T), we applied into the bath lavendustin A, a PTK inhibitor structurally unrelated to genistein, and found that the current amplitude remained unchanged. Moreover, daidzein, an inactive structural analog of genistein, robustly inhibited the currents. The inhibitory effect of genistein on T-type calcium channels was associated with a hyperpolarizing shift in the voltage-dependence of inactivation. Genistein was observed to decrease sperm motility and to significantly inhibit sperm acrosome reaction (AR) evoked by zona pellucida. Using transfected HEK293 cells system, only Cav3.1 and Cav3.2, instead of Cav3.3, channels were inhibited by genistein. Since T-type calcium channels are the key components in the male reproduction, such as in AR and sperm motility, our data suggest that this PTK-independent inhibition of genistein on I(Ca,T) might be involved in its anti-reproductive effects.


Structure-activity relationship studies on a novel class of antiproliferative agents derived from Lavendustin A. Part I: Ring A modifications

Peter Nussbaumer, Anthony P Winiski
PMID: 18678497   DOI: 10.1016/j.bmc.2008.07.039

Abstract

The potent antiproliferative agent SDZ LAP 977, which has shown efficacy in a clinical proof of concept study in actinic keratosis patients, has been previously demonstrated to block the cell cycle in mitosis. In the present study, we further explored the mode of action: SDZ LAP 977 binds to the "colchicine binding site" on tubulin and, thus, inhibits tubulin polymerization in vitro. Moreover, we established structure-activity relationships for the effect of modifications in the 2,5-dimethoxyphenyl moiety ("ring A") of the molecule on in vitro antiproliferative activity.


Genistein directly inhibits native and recombinant NMDA receptors

Renqi Huang, Meharvan Singh, Glenn H Dillon
PMID: 20303997   DOI: 10.1016/j.neuropharm.2010.03.006

Abstract

The protein tyrosine kinase (PTK) inhibitor genistein has been widely used to examine potential effects of tyrosine phosphorylation on neurotransmitter function. We report here that genistein inhibits N-methyl-d-aspartate (NMDA) receptors through a direct effect. Whole-cell NMDA-activated current was recorded in native receptors from mouse hippocampal slice culture and rat recombinant NR1aNR2A and NR1aNR2B receptors transiently expressed in HEK293 cells. Extracellular application of genistein and NMDA reversibly inhibited NMDA-activated current. The inhibition of NMDA-activated current by genistein applied externally was not affected when genistein was also pre-equilibrated in the intracellular solution. Daidzein, an analog of genistein that does not block PTK, also inhibited NMDA-activated current. Coapplication of lavendustin A, a specific inhibitor of PTK, had no effect on the NMDA response. Moreover, genistein-induced inhibition of NMDA-activated current displayed concentration- and voltage-dependence. Our results demonstrate that genistein has a direct inhibitory effect on NMDA receptors that is not mediated via inhibition of tyrosine kinase. Thus, other PTK inhibitors may be more suitable for studying involvement of PTKs in NMDA receptor-mediated events.


Influence of the tyrosine kinase inhibitors STI571 (Glivec), lavendustin A and genistein on human mast cell line (HMC-1(560)) activation

Kristin Löber, Amparo Alfonso, Luis Escribano, Luis M Botana
PMID: 17661356   DOI: 10.1002/jcb.21480

Abstract

The human mast cell line (HMC-1(560)) was used to study the effects of tyrosine kinase (TyrK) inhibition on histamine release in consequence of intracellular Ca2+ or pH changes. This is important since the TyrK inhibitor STI571 (Glivec) inhibits proliferation and induces apoptosis in HMC-1(560). HMC-1(560) cells have a mutation in c-kit, which leads to a permanent phosphorylation of the KIT protein and their ligand-independent proliferation. The TyrK inhibitors STI571, lavendustin A and genistein decrease spontaneous histamine release in 24-h pre-incubated cells. Results are compared with those of the mast cell stabiliser cromoglycic acid, which also drops spontaneous histamine release. When exocytosis is stimulated by alkalinisation, STI571 pre-incubated cells release more histamine than non-pre-incubated cells. Alkalinisation-induced histamine release reaches still higher levels in STI571 cells with activated protein kinase C (PKC) by PMA. We do not observe modifications on histamine release in cells, treated with PKC inhibitors (rottlerin, Gf109203 or Gö6976). Lavendustin A- and genistein 24-h incubated cells behave similar to STI571 cells, whereas cromoglycic acid does not show effects after stimulation with alkalinisation. Stimulation of exocytosis with the Ca2+ ionophore ionomycin does not modify histamine response in TyrK inhibited cells. Ca2+ and pH changes are observed after long-time incubation with STI571. Results show that pH is still higher in STI571 pre-incubated cells after alkalinisation with NH4Cl, whereas intracellular Ca2+ concentration remains stable. This work further strength the importance of pHi as a cell signal and suggest that STI571 has transduction pathways in common with other TyrKs.


Protein tyrosine kinase involvement in learning-produced changes in Hermissenda type B photoreceptors

Iksung Jin, Haojiang Huang, Benjamin Smith, Joseph Farley
PMID: 19812284   DOI: 10.1152/jn.90732.2008

Abstract

Learning-correlated changes in the excitability and photoresponses of Hermissenda's ocular type B photoreceptors are mediated by reductions in two distinct K(+) currents, I(A) and I(K-Ca). The suppression of these K(+) currents has been linked to conditioning-produced activation of protein kinase C (PKC). The question of whether PKC accounts completely for the changes in excitability and K(+) currents or whether other kinase(s) are involved has received little attention. In the present experiments, we asked whether protein tyrosine kinases (PTKs) might also contribute to conditioning-produced alterations in B cells. We found that the PTK inhibitors genistein and lavendustin A greatly reduced cumulative depolarization of type B cells, a short-term correlate of associative learning. This disruption occurred even when PKC activation had been either occluded by preexposure of type B cells to a phorbol ester or otherwise prevented by the pseudosubstrate inhibitor peptide PKC[19-31]. PTK inhibitors also increased the amplitude of the transient (I(A)) and delayed (I(Delayed)) components of voltage-dependent K(+) current that have previously been shown to be selectively reduced by conditioning and to contribute to cumulative depolarization. Genistein partially prevented the reduction of I(A) and I(Delayed) due to in vitro conditioning and blocked the changes in their voltage dependencies. Ionophoresis of pervanadate ion, a potent inhibitor of protein tyrosine phosphatases, depolarized type B photoreceptors and occluded conditioning-produced cumulative depolarization. Pervanadate also suppressed I(A) and I(Delayed), reduced their voltage dependence, and altered inactivation kinetics for I(A), mimicking conditioning. Western blot analysis using a phosphotyrosine antibody indicated that conditioning increased the phosphotyrosine content of many proteins within the Hermissenda CNS. Collectively, our results suggest that in addition to PKC, one or more PTKs play an important role in conditioning-produced changes in type B cell excitability. PTKs and PKCs converge to effect reductions in B cell K(+) currents during conditioning, apparently through distinct biophysical mechanisms.


Brain-derived neurotrophic factor controls cannabinoid CB1 receptor function in the striatum

Valentina De Chiara, Francesco Angelucci, Silvia Rossi, Alessandra Musella, Francesca Cavasinni, Cristina Cantarella, Giorgia Mataluni, Lucia Sacchetti, Francesco Napolitano, Maura Castelli, Carlo Caltagirone, Giorgio Bernardi, Mauro Maccarrone, Alessandro Usiello, Diego Centonze
PMID: 20554863   DOI: 10.1523/JNEUROSCI.1683-10.2010

Abstract

The role of brain-derived neurotrophic factor (BDNF) in emotional processes suggests an interaction with the endocannabinoid system. Here, we addressed the functional interplay between BDNF and cannabinoid CB(1) receptors (CB(1)Rs) in the striatum, a brain area in which both BDNF and CB(1)s play a role in the emotional consequences of stress and of rewarding experiences. BDNF potently inhibited CB(1)R function in the striatum, through a mechanism mediated by altered cholesterol metabolism and membrane lipid raft function. The effect of BDNF was restricted to CB(1)Rs controlling GABA-mediated IPSCs (CB(1)R(GABA)), whereas CB(1)Rs modulating glutamate transmission and GABA(B) receptors were not affected. The action of BDNF on CB(1)R(GABA) function was tyrosine kinase dependent and was complete even after receptor sensitization with cocaine or environmental manipulations activating the dopamine (DA)-dependent reward system. In mice lacking one copy of the BDNF gene (BDNF(+/-)), CB(1)R(GABA) responses were potentiated and were preserved from the action of haloperidol, a DA D(2) receptor (D(2)R) antagonist able to fully abolish CB(1)R(GABA) function in rewarded animals. Haloperidol also enhanced BDNF levels in the striatum, suggesting that this neurotrophin may act as a downstream effector of D(2)Rs in the modulation of cannabinoid signaling. Accordingly, 5 d cocaine exposure both reduced striatal BDNF levels and increased CB(1)R(GABA) activity, through a mechanism dependent on D(2)Rs. The present study identifies a novel mechanism of CB(1)R regulation mediated by BDNF and cholesterol metabolism and provides some evidence that DA D(2)R-dependent modulation of striatal CB(1)R activity is mediated by this neurotrophin.


Coupling Ca2+ store release to Icrac channel activation in B lymphocytes requires the activity of Lyn and Syk kinases

S Clare Chung, Andre Limnander, Tomohiro Kurosaki, Arthur Weiss, Juan I Korenbrot
PMID: 17452533   DOI: 10.1083/jcb.200702050

Abstract

Activation of the B cell receptor complex in B lymphocytes causes Ca(2+) release from intracellular stores, which, in turn, activates ion channels known as Icrac. We investigated the mechanisms that link Ca(2+) store release to channel gating in DT40 B lymphocyte cell lines genetically manipulated to suppress the expression of several tyrosine kinases: Btk, Lyn, Syk, and the Blnk adaptor molecule. The simultaneous but not the independent suppression of Lyn and Syk expression prevents the activation of Icrac without interfering with thapsigargin-sensitive Ca(2+) store release. Icrac activation by Ca(2+) is reversed in mutant cells by the homologous expression of the missing kinases. Pharmacological inhibition of kinase activity by LavendustinA and PP2 cause the same functional deficit as the genetic suppression of enzyme expression. Biochemical assays demonstrate that kinase activity is required as a tonic signal: targets must be phosphorylated to link Ca(2+) store release to Icrac gating. The action of kinases on Icrac activation does not arise from control of the expression level of the stromal interaction molecule 1 and Orai1 proteins.


Explore Compound Types